molecular formula C13H19N5O2S2 B3344288 JA2131 CAS No. 6505-99-3

JA2131

货号: B3344288
CAS 编号: 6505-99-3
分子量: 341.5 g/mol
InChI 键: XHNSOGDMSSHQFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

JA2131 is a useful research compound. Its molecular formula is C13H19N5O2S2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S2/c1-16-10-9(11(21)17(2)13(16)19)14-12(15-10)22-8-5-18-3-6-20-7-4-18/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNSOGDMSSHQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402359
Record name NSC98003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6505-99-3
Record name NSC98003
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC98003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of JA2131 in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A key process within the DDR is Poly(ADP-ribosyl)ation (PARylation), a post-translational modification orchestrated by Poly(ADP-ribose) polymerases (PARPs) and reversed by Poly(ADP-ribose) glycohydrolase (PARG). This dynamic cycle plays a critical role in signaling DNA damage, recruiting repair factors, and modulating chromatin structure.

JA2131 is a potent and selective small molecule inhibitor of PARG.[1] By blocking the removal of poly(ADP-ribose) (PAR) chains, this compound disrupts the normal DNA damage response, leading to the hyperPARylation of proteins, most notably PARP1.[1][2] This targeted inhibition ultimately results in replication fork stalling and cancer cell death, making this compound a compound of significant interest for cancer therapy, particularly in tumors with existing DNA repair deficiencies.[2][3] This technical guide provides an in-depth overview of the role of this compound in the DNA damage response, including its mechanism of action, quantitative effects on cancer cells, detailed experimental protocols, and a visualization of the involved signaling pathway.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 Value
Poly(ADP-ribose) glycohydrolase (PARG)0.4 µM[1][2]

Table 2: Cytotoxicity of this compound in Various Human Cell Lines

Cell LineCancer TypeIC50 Value (72h treatment)Reference
PC3Prostate Cancer33.05 µM[2]
A172Glioblastoma55.34 µM[2]
MRC-5Normal Lung Fibroblast132 µM[2]

Table 3: Effect of this compound on Colony Formation (10 µM for 2 weeks)

Cell LineCancer TypeEffectReference
MCF-7Breast CancerSuppression of colony formation[2]
PC3Prostate CancerSuppression of colony formation[2]
MDA-MB-231Breast CancerSuppression of colony formation[2]

Signaling Pathway

The following diagram illustrates the central role of this compound in disrupting the PARylation cycle and inducing a cytotoxic DNA damage response.

JA2131_DDR_Pathway cluster_0 DNA Damage & PARylation Cycle cluster_1 This compound Intervention cluster_2 Cellular Consequences DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP1 PARP1 Activation DNA_Damage->PARP1 recruits & activates PARylation PARP1-mediated PARylation PARP1->PARylation catalyzes PARG PARG PARylation->PARG substrate for PARG->PARP1 dePARylates HyperPARylation HyperPARylation of PARP1 This compound This compound This compound->PARG inhibits Replication_Fork_Stalling Replication Fork Stalling HyperPARylation->Replication_Fork_Stalling leads to Cell_Death Cancer Cell Death Replication_Fork_Stalling->Cell_Death induces

This compound inhibits PARG, leading to hyperPARylation and cell death.

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are provided below. These protocols are based on the methods described in the primary literature.

Cell Viability Assay

This protocol determines the concentration of this compound that inhibits the viability of cultured cells.

  • Cell Seeding: Plate cells (e.g., PC3, A172) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.1 µM to 10 mM. Add the diluted this compound to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to that in the highest this compound concentration.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Use a commercial cell viability reagent, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Chromatin Fractionation and Western Blot for PARP1 HyperPARylation

This protocol is used to assess the effect of this compound on the PARylation status of chromatin-bound PARP1.

  • Cell Treatment: Culture cells (e.g., PC3) to 80-90% confluency. Treat the cells with this compound (e.g., 10 µM) or DMSO for 1-2 hours.

  • Cell Lysis and Fractionation:

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Add Triton X-100 to a final concentration of 0.1% and incubate on ice for 5 minutes.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet with the hypotonic buffer.

    • Lyse the nuclei in a nuclear lysis buffer (e.g., 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors).

    • Centrifuge to separate the soluble nuclear fraction (supernatant) from the insoluble chromatin fraction (pellet).

  • Chromatin Solubilization: Resuspend the chromatin pellet in a buffer containing a nuclease (e.g., Benzonase) to digest DNA and release chromatin-bound proteins.

  • Western Blotting:

    • Determine the protein concentration of the chromatin fraction.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against PARP1.

    • Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Observe the shift in the molecular weight of PARP1, with hyperPARylated PARP1 appearing as a higher molecular weight smear.

Replication Fork Progression Assay (DNA Fiber Analysis)

This assay measures the effect of this compound on the speed and stalling of DNA replication forks.

  • Cell Labeling:

    • Treat cells (e.g., HeLa) with this compound (e.g., 10 µM) or DMSO for 2 hours.

    • Pulse-label the cells with 25 µM 5-chloro-2'-deoxyuridine (CldU) for 20 minutes.

    • Wash the cells and then pulse-label with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20 minutes.

  • DNA Fiber Spreading:

    • Harvest the cells and resuspend them in PBS.

    • Lyse the cells by adding a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).

    • Spot the cell lysate onto a glass slide and allow the DNA to spread by tilting the slide.

  • Immunostaining:

    • Fix the DNA fibers with a methanol/acetic acid solution (3:1).

    • Denature the DNA with 2.5 M HCl.

    • Block the slides with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies to detect CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).

    • Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).

  • Imaging and Analysis:

    • Acquire images of the DNA fibers using a fluorescence microscope.

    • Measure the length of the CldU and IdU tracks using image analysis software (e.g., ImageJ).

    • Calculate the replication fork speed by converting the track length to kilobases per minute (kb/min).

    • Identify stalled forks as CldU-only tracks adjacent to IdU tracks.

Conclusion

This compound represents a promising therapeutic agent that targets the DNA damage response through the specific inhibition of PARG. Its ability to induce hyperPARylation of PARP1, stall replication forks, and selectively kill cancer cells underscores the potential of PARG inhibition as a novel anti-cancer strategy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the role of this compound and other PARG inhibitors in the DNA damage response and their translation into clinical applications. As a preclinical compound, further research is warranted to explore the full therapeutic potential and clinical utility of this compound.

References

The Biological Activity of JA2131 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into a Novel PARG Inhibitor for Oncology Research and Development

This technical guide provides an in-depth overview of the biological activity of JA2131, a potent and selective small-molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG). Designed for researchers, scientists, and drug development professionals in the field of oncology, this document details the mechanism of action, cellular consequences, and potential therapeutic applications of this compound in cancer.

Introduction to this compound and its Target: PARG

Poly(ADP-ribose)ylation (PARylation) is a critical post-translational modification involved in a myriad of cellular processes, including DNA damage repair, chromatin remodeling, and cell death.[1][2] This dynamic process is regulated by the opposing actions of Poly(ADP-ribose) polymerases (PARPs), which synthesize poly(ADP-ribose) (PAR) chains, and PARG, the primary enzyme responsible for their degradation.[1][3][4][5] In the context of cancer, the inhibition of PARP has proven to be a successful therapeutic strategy, particularly in tumors with deficiencies in homologous recombination (HR).[1][4][6]

This compound emerges as a promising therapeutic agent that targets the other side of the PARylation coin: PAR degradation.[7][8] By selectively inhibiting PARG, this compound offers a distinct mechanism to induce cancer cell death and potentially overcome resistance to PARP inhibitors.[2][9][10] This guide will explore the preclinical data supporting the anti-cancer activity of this compound.

Mechanism of Action of this compound

This compound is a cell-permeable, small-molecule inhibitor that competitively binds to the active site of PARG.[1] Its inhibitory action disrupts the hydrolysis of PAR chains, leading to their accumulation within the cell. This accumulation of PAR results in the hyper-PARylation of PARP1, a key enzyme in the DNA damage response.[10] The persistent PARylation of PARP1 and other proteins at sites of DNA damage and replication forks has profound consequences for cancer cell survival.

The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of replication stress. The accumulation of PAR at replication forks leads to replication fork stalling and eventual collapse, generating DNA double-strand breaks.[2][7][8][11][12] This overwhelming level of DNA damage triggers cell cycle arrest and ultimately apoptosis.[12][13]

cluster_0 Normal Cell cluster_1 Cancer Cell + this compound DNA_Damage DNA Damage PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis PAR Synthesis PARP1_Activation->PAR_Synthesis PARG_Activity PARG Activity PAR_Synthesis->PARG_Activity DDR_Proteins DDR Protein Recruitment PAR_Synthesis->DDR_Proteins PAR_Degradation PAR Degradation PARG_Activity->PAR_Degradation PAR_Degradation->PAR_Synthesis DNA_Repair DNA Repair DDR_Proteins->DNA_Repair This compound This compound PARG_Inhibition PARG Inhibition This compound->PARG_Inhibition PAR_Accumulation PAR Accumulation PARG_Inhibition->PAR_Accumulation Hyper_PARylation Hyper-PARylation of PARP1 PAR_Accumulation->Hyper_PARylation Replication_Fork_Stalling Replication Fork Stalling Hyper_PARylation->Replication_Fork_Stalling DNA_Damage_Accumulation DNA Damage Accumulation Replication_Fork_Stalling->DNA_Damage_Accumulation Apoptosis Apoptosis DNA_Damage_Accumulation->Apoptosis cluster_workflow Experimental Workflow cluster_assays Biological Assays cluster_endpoints Data Analysis & Endpoints start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTS/MTT) treatment->viability clonogenic Clonogenic Survival Assay treatment->clonogenic western Western Blot Analysis (PAR, γH2AX, etc.) treatment->western ic50 Determine IC50 Values viability->ic50 survival_curves Generate Survival Curves clonogenic->survival_curves protein_quant Quantify Protein Levels western->protein_quant end Conclusion: Characterize this compound Activity ic50->end survival_curves->end protein_quant->end

References

Target Validation of JA2131 in Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of JA2131, a selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), in the context of prostate cancer. This document outlines the core quantitative data, detailed experimental methodologies, and the underlying signaling pathways affected by this compound, offering a valuable resource for researchers in oncology and drug discovery.

Introduction

Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to metastatic castration-resistant prostate cancer (mCRPC), for which therapeutic options are limited. The DNA Damage Response (DDR) pathway is a critical cellular process that maintains genomic integrity, and its components have emerged as promising therapeutic targets in oncology. One such target is Poly(ADP-ribose) Glycohydrolase (PARG), an enzyme that counteracts the activity of Poly(ADP-ribose) Polymerases (PARPs) by hydrolyzing poly(ADP-ribose) (PAR) chains from modified proteins. The accumulation of PAR chains, due to PARG inhibition, leads to the trapping of PARP1 on DNA, causing replication fork stalling, DNA damage, and ultimately, cancer cell death.

This compound is a potent and selective small-molecule inhibitor of PARG. This guide details the validation of PARG as the target of this compound in prostate cancer cells, specifically focusing on the PC3 cell line as a model system.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in relation to its enzymatic activity and its effects on prostate cancer cells.

Parameter Value Description Reference
This compound PARG IC50 0.4 µMThe half-maximal inhibitory concentration of this compound against PARG enzyme activity.[1][2]
This compound PC3 Cell Viability IC50 33.05 µMThe half-maximal inhibitory concentration of this compound on the viability of PC3 prostate cancer cells after a 72-hour treatment.[1]

Table 1: In Vitro Activity of this compound

Key Experimental Protocols

This section provides detailed protocols for the essential experiments used to validate the target of this compound in prostate cancer cells.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the viability of PC3 prostate cancer cells.

Materials:

  • PC3 prostate cancer cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed PC3 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for PARP1 HyperPARylation

This protocol is used to detect the increase in poly(ADP-ribosyl)ation of PARP1, a direct consequence of PARG inhibition by this compound.

Materials:

  • PC3 cells

  • This compound

  • Ionizing radiation source (optional, to induce DNA damage)

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors, and a PARG inhibitor like ADP-HPD)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-PARP1, Mouse anti-PAR (poly(ADP-ribose))

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed PC3 cells and grow to 70-80% confluency. Treat the cells with 10 µM this compound or DMSO (vehicle control) for 1-2 hours. Optionally, irradiate the cells with 7 Gy of ionizing radiation to induce DNA damage and enhance PARP1 activity.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-PARP1 at 1:1000, anti-PAR at 1:1000) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imager. A smear at higher molecular weights for the PAR blot indicates hyperPARylation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • PC3 cells

  • This compound

  • PBS

  • Lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Western blot reagents (as described above)

  • Primary antibody: Rabbit anti-PARG

Protocol:

  • Cell Treatment: Treat PC3 cells with this compound (e.g., at various concentrations) or DMSO for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble PARG by western blotting.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble PARG as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

JA2131_Mechanism_of_Action cluster_DDR DNA Damage Response DNA_Damage DNA Damage (e.g., from radiation) PARP1 PARP1 DNA_Damage->PARP1 activates PAR_Chains Poly(ADP-ribose) Chains PARP1->PAR_Chains synthesizes PARG PARG PAR_Chains->PARG hydrolyzed by Replication_Fork_Stalling Replication Fork Stalling PAR_Chains->Replication_Fork_Stalling accumulation leads to This compound This compound This compound->PARG inhibits Apoptosis Apoptosis Replication_Fork_Stalling->Apoptosis induces

Caption: Mechanism of action of this compound in inducing cancer cell death.

CETSA_Workflow start Treat PC3 cells with This compound or DMSO heat Heat cells to a range of temperatures start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant western Analyze PARG levels by Western Blot supernatant->western end Determine melting curve shift western->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling_Pathway_Crosstalk cluster_this compound This compound Action cluster_Prostate_Cancer_Pathways Prostate Cancer Signaling This compound This compound PARG PARG This compound->PARG PAR_accumulation PAR Accumulation PARG->PAR_accumulation inhibition leads to Replication_Stress Replication Stress & DNA Damage PAR_accumulation->Replication_Stress AR_Signaling Androgen Receptor (AR) Signaling Replication_Stress->AR_Signaling crosstalk PI3K_AKT_Signaling PI3K/AKT Signaling Replication_Stress->PI3K_AKT_Signaling crosstalk Cell_Survival Cell Survival & Proliferation Replication_Stress->Cell_Survival inhibits AR_Signaling->Replication_Stress regulates DDR genes AR_Signaling->Cell_Survival PI3K_AKT_Signaling->Replication_Stress modulates DDR PI3K_AKT_Signaling->Cell_Survival

Caption: Crosstalk between this compound-induced DNA damage and prostate cancer pathways.

Conclusion

The data and experimental protocols presented in this technical guide provide a robust framework for the validation of PARG as the cellular target of this compound in prostate cancer cells. The quantitative data demonstrate the potency of this compound at both the enzymatic and cellular levels. The detailed methodologies for key assays will enable researchers to independently verify these findings and further explore the therapeutic potential of PARG inhibition. The signaling pathway diagrams illustrate the mechanism of action of this compound and its interplay with critical prostate cancer signaling networks, offering a conceptual basis for the development of novel therapeutic strategies. This guide serves as a foundational resource for the continued investigation of this compound and other PARG inhibitors in the treatment of prostate cancer.

References

The Selectivity Profile of JA2131: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

JA2131 is a potent and selective small-molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response pathway. This document provides a comprehensive technical overview of the selectivity profile of this compound for PARG, intended for researchers, scientists, and drug development professionals. It consolidates available quantitative data, details key experimental methodologies for assessing selectivity and cellular effects, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Poly(ADP-ribose) polymerase (PARP) and Poly(ADP-ribose) glycohydrolase (PARG) are antagonistic enzymes that regulate the levels of poly(ADP-ribose) (PAR), a post-translational modification crucial for DNA repair, replication, and transcription.[1][2] While PARP inhibitors have emerged as successful cancer therapeutics, interest in PARG as a therapeutic target is growing.[1] this compound, a methylxanthine derivative, has been identified as a potent, cell-permeable inhibitor of PARG.[1][3] Understanding its selectivity is critical for its use as a chemical probe and for its potential therapeutic development. This guide summarizes the current knowledge of this compound's selectivity and provides the necessary technical details for its evaluation.

Quantitative Selectivity Profile

The selectivity of a small molecule inhibitor is a critical determinant of its utility and potential for off-target effects. The available data for this compound indicates a high degree of selectivity for PARG over its primary counter-enzyme, PARP1.

TargetIC50 (µM)Assay TypeReference
hPARG 0.4In vitro gel-based PARG activity assay[4]
PARP1 >100In vitro PARP1 activity assay[5]

Note: While a comprehensive screen of this compound against a broad panel of other hydrolases or kinases is not publicly available, studies suggest that at effective doses, it does not non-specifically target other cellular glycohydrolases.[5] This is in contrast to other reported PARG inhibitors, such as PDD, which have shown potential for non-selective effects.[5]

Mechanism of Action and Cellular Effects

This compound acts as a competitive inhibitor by binding to the adenine-binding pocket of the PARG catalytic domain.[4][6] This inhibition leads to the accumulation of PAR on PARP1, a phenomenon known as hyperPARylation.[4][7] The persistent PARylation of PARP1 is thought to impede DNA replication fork progression, leading to replication stress and ultimately, cancer cell death.[8]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway affected by this compound.

JA2131_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARG PARG PAR->PARG hydrolyzes Replication_Fork Replication Fork PAR->Replication_Fork modulates PARG->Replication_Fork regulates This compound This compound This compound->PARG inhibits Replication_Stalling Replication Fork Stalling Replication_Fork->Replication_Stalling leads to Cell_Death Cancer Cell Death Replication_Stalling->Cell_Death induces PARG_Activity_Assay_Workflow cluster_0 Assay Workflow A Incubate PARG with this compound B Add PAR substrate A->B C Stop reaction B->C D Run on native PAGE gel C->D E Stain for PAR D->E F Quantify band intensity E->F G Calculate IC50 F->G SRB_Assay_Workflow cluster_0 Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Fix cells with TCA B->C D Stain with SRB dye C->D E Wash to remove unbound dye D->E F Solubilize bound dye E->F G Measure absorbance at 510 nm F->G H Calculate cell viability G->H CETSA_Workflow cluster_0 Assay Workflow A Treat cells with this compound B Heat cell suspension to various temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble and aggregated proteins C->D E Collect supernatant (soluble fraction) D->E F Analyze by Western Blot for PARG E->F G Quantify band intensity F->G H Plot melting curve G->H

References

Physicochemical properties of the JA2131 compound.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of JA2131

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] By inhibiting PARG, this compound induces hyperPARylation of PARP1, leading to replication fork stalling and cancer cell death.[1][2][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a description of its role in relevant signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been characterized and are summarized in the table below. This data is critical for understanding the compound's behavior in biological systems and for formulation development.

PropertyValue
Molecular Formula C13H19N5O2S2
Molecular Weight 341.45 g/mol
CAS Number 6505-99-3
Appearance White to off-white solid powder
Density 1.48 g/cm³
Boiling Point 562.5°C at 760 mmHg
Flash Point 294°C
LogP 0.691
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 4

Table 1: Summary of Physicochemical Properties of this compound.[1]

Biological Activity

This compound exhibits potent inhibitory activity against PARG and demonstrates cytotoxicity in various cancer cell lines.

ParameterValueCell Line(s)
PARG IC50 0.4 µM-
Cytotoxicity IC50 33.05 µMPC3
Cytotoxicity IC50 55.34 µMA172
Cytotoxicity IC50 132 µMMRC-5

Table 2: Summary of the Biological Activity of this compound.[1]

Signaling Pathway

This compound targets the DNA damage response pathway by inhibiting PARG. Poly(ADP-ribose)ylation (PARylation), catalyzed by PARP enzymes, and its reversal by PARG are crucial for genomic stability.[4] Inhibition of PARG by this compound leads to an accumulation of poly(ADP-ribose) (PAR) chains on PARP1, a state known as hyperPARylation.[1][2][4] This disrupts the normal DNA damage response, causing replication fork stalling and ultimately leading to cancer cell death.[1][3]

JA2131_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARG PARG PARG->PAR degrades HyperPARylation HyperPARylation DDR_Proteins DDR Proteins PAR->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair This compound This compound This compound->PARG inhibits Replication_Stall Replication Fork Stalling HyperPARylation->Replication_Stall Cell_Death Cancer Cell Death Replication_Stall->Cell_Death

Caption: Signaling pathway of this compound in the DNA damage response.

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells (e.g., PC3, A172) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 10 mM) for a specified duration (e.g., 72 hours).[1]

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with serial dilutions of this compound adhere->treat incubate Incubate for 72 hours treat->incubate assay Perform CellTiter-Glo assay incubate->assay analyze Analyze data and calculate IC50 assay->analyze end End analyze->end

Caption: Workflow for a typical cell viability assay.

In Vitro PARG Inhibition Assay

This assay determines the potency of this compound in inhibiting the enzymatic activity of PARG.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human PARG enzyme, a substrate (e.g., TFMU-ADPr, a fluorogenic substrate), and a buffer solution in a 96-well plate.[3]

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Signal Detection: Measure the fluorescence signal generated from the cleavage of the substrate.

  • IC50 Determination: Calculate the IC50 value by plotting the percentage of PARG activity against the inhibitor concentration.

Western Blot for PARP1 HyperPARylation

This method is used to visualize the downstream effect of PARG inhibition by this compound.

Methodology:

  • Cell Treatment: Treat cells (e.g., PC3) with this compound (e.g., 10 µM) for a short duration (e.g., 1-2 hours).[1]

  • Cell Lysis and Fractionation: Lyse the cells and perform subcellular fractionation to isolate chromatin-bound proteins.[4]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for PARP1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the molecular weight of the PARP1 band indicates hyperPARylation.

Conclusion

This compound is a valuable research tool for studying the role of PARG in the DNA damage response and holds potential as a therapeutic agent. Its well-defined physicochemical properties and potent biological activity make it a subject of interest for further investigation in oncology and related fields. The experimental protocols provided herein offer a foundation for researchers to explore the effects of this compound in various experimental systems.

References

Unveiling the Binding Mechanism of JA2131 to the PARG Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The dynamic regulation of PARylation is essential for genomic stability, and dysregulation is implicated in various diseases, including cancer. Consequently, PARG has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of the binding mode of JA2131, a potent and selective small molecule inhibitor, to the PARG active site. We will delve into the structural basis of this interaction, present key quantitative data, and provide detailed experimental protocols for the characterization of this inhibitor.

Binding Mode and Structural Insights

This compound, a methylxanthine derivative, acts as a competitive inhibitor of PARG by occupying the adenine-binding pocket of the enzyme's active site.[1] The crystal structure of human PARG in complex with this compound (PDB ID: 6OA3) reveals the precise molecular interactions underpinning its inhibitory activity.[2]

The methylxanthine core of this compound establishes key aromatic stacking interactions with the side chains of Phenylalanine 902 (F902) and Tyrosine 795 (Y795) within the adenosyl pocket of the PARG active site.[3][4] A crucial determinant of this compound's high potency is the presence of a 6'-thiocarbonyl group. This group forms a direct van der Waals contact with the main chain amide of Asparagine 869 (Asn869), an interaction that is significantly more favorable than the water-mediated hydrogen bonds observed with less potent analogs containing a carbonyl group at this position.[4] This direct interaction is reported to increase the inhibitor's potency by more than 50-fold.[4] The binding of this compound also induces a conformational change in the PARG active site, involving a "tyrosine clasp" and an "arginine switch," which contributes to the inhibitor's specificity.[2]

Quantitative Data Summary

The inhibitory activity of this compound against PARG has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.

Parameter Value Assay Type Reference
IC500.4 µMIn vitro PARG enzymatic assay[5][6][7]
Cell Line Assay Type This compound Concentration Effect Reference
PC3Cytotoxicity0.1 µM - 1 mM (72h)IC50 = 33.05 µM[7]
A172Cytotoxicity0.1 µM - 10 mM (72h)IC50 = 55.34 µM[7]
MRC-5Cytotoxicity0.1 µM - 1 mM (72h)IC50 = 132 µM[7]
PC3, MDA-MB-231, MCF-7Clonogenic Survival10 µM (2 weeks)Suppression of colony formation[7]
PC3Cellular Thermal Shift Assay10 µMStabilization of PARG[8]
PC3Western Blot10 µM (1-2h)Induces hyperPARylation of PARP1[7]

Signaling Pathway and Experimental Workflow

The inhibition of PARG by this compound has significant downstream cellular consequences, primarily impacting the DNA damage response and replication fork stability. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for characterizing PARG inhibitors like this compound.

Signaling_Pathway Signaling Pathway of PARG Inhibition by this compound This compound This compound PARG PARG (Inhibited) This compound->PARG Inhibits PAR_Chains Poly(ADP-ribose) Chains PARG->PAR_Chains Degrades Fork_Stalling Replication Fork Stalling PAR_Chains->Fork_Stalling Accumulation Leads to PARP1 PARP1 PARP1->PAR_Chains Synthesizes DNA_Damage DNA Damage (e.g., Radiation) DNA_Damage->PARP1 Activates Replication_Fork Replication Fork DNA_Damage->Replication_Fork Impacts Replication_Fork->Fork_Stalling Cell_Death Cancer Cell Death Fork_Stalling->Cell_Death Induces

Caption: Signaling Pathway of PARG Inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Characterization Enzymatic_Assay PARG Enzymatic Assay (Determine IC50) Crystallography X-ray Crystallography (Determine Binding Mode) CETSA Cellular Thermal Shift Assay (Confirm Target Engagement) Enzymatic_Assay->CETSA Informs Western_Blot Western Blot (Assess PARP1 HyperPARylation) Clonogenic_Assay Clonogenic Survival Assay (Evaluate Radiosensitization)

Caption: Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

Gel-Based PARG Activity Assay

This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against PARG.

Materials:

  • Recombinant human PARG enzyme

  • Poly(ADP-ribose) (PAR) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 2 mM DTT)

  • This compound (or other test inhibitors) dissolved in DMSO

  • SDS-PAGE gels and reagents

  • Staining solution (e.g., SYPRO Ruby or silver stain)

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a reaction tube, combine the assay buffer, a fixed concentration of recombinant PARG enzyme, and the desired concentration of this compound or DMSO (vehicle control).

  • Pre-incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding the PAR substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Resolve the reaction products on an SDS-PAGE gel.

  • Stain the gel to visualize the remaining PAR substrate. The intensity of the substrate band is inversely proportional to PARG activity.

  • Quantify the band intensities and plot the percentage of PARG inhibition against the logarithm of the this compound concentration to determine the IC50 value.

X-ray Crystallography of PARG-JA2131 Complex

This method provides atomic-level detail of the inhibitor's binding mode.

Protocol:

  • Protein Expression and Purification: Express and purify the catalytic domain of human PARG using a suitable expression system (e.g., E. coli).

  • Complex Formation: Incubate the purified PARG with an excess of this compound to ensure saturation of the binding site.

  • Crystallization: Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods with various precipitants, buffers, and additives.

  • Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known PARG structure as a search model. Refine the model against the experimental data, including the modeling of the bound this compound ligand.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of an inhibitor with its target protein in a cellular context.[8]

Materials:

  • Cancer cell line (e.g., PC3)

  • Cell culture medium and reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Western blot reagents and anti-PARG antibody

Protocol:

  • Culture PC3 cells to ~80% confluency.

  • Treat the cells with either DMSO (vehicle control) or a specific concentration of this compound (e.g., 10 µM) for a defined period (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the supernatant (soluble fraction) by western blot using an anti-PARG antibody to detect the amount of soluble PARG at each temperature.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization of PARG upon inhibitor binding.

Western Blot for PARP1 HyperPARylation

This assay assesses the cellular consequence of PARG inhibition, which is the accumulation of PARylated proteins, particularly auto-PARylated PARP1.

Materials:

  • Cancer cell line (e.g., PC3)

  • Cell culture medium and reagents

  • This compound

  • Optional: DNA damaging agent (e.g., ionizing radiation)

  • Lysis buffer with protease and PARG inhibitors

  • Western blot reagents

  • Anti-PAR antibody and anti-PARP1 antibody

Protocol:

  • Seed cells and allow them to adhere.

  • Treat the cells with this compound or DMSO for the desired time. Optionally, co-treat with a DNA damaging agent to induce PARP1 activation.

  • Lyse the cells in a buffer containing inhibitors to preserve the PARylation status.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).

  • Probe the membrane with an anti-PAR antibody to detect all PARylated proteins. A smear or high molecular weight bands indicate PARylation.

  • Subsequently, or on a separate blot, probe with an anti-PARP1 antibody to specifically observe any shift in the molecular weight of PARP1, indicative of auto-PARylation. An increase in the intensity of the high molecular weight PARP1 species in this compound-treated cells confirms PARG inhibition.[9]

Clonogenic Cell Survival Assay

This assay evaluates the ability of an inhibitor to sensitize cancer cells to DNA-damaging agents like ionizing radiation.

Materials:

  • Cancer cell lines (e.g., PC3, MDA-MB-231, MCF-7)

  • Cell culture medium and reagents

  • This compound

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Crystal violet staining solution

Protocol:

  • Determine the appropriate number of cells to seed for each cell line and radiation dose to obtain a countable number of colonies (typically 50-150).

  • Seed the cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with a fixed concentration of this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 2 hours) prior to irradiation.

  • Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • Remove the drug-containing medium, wash the cells, and add fresh medium.

  • Incubate the cells for 10-14 days to allow for colony formation.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the colonies (defined as >50 cells).

  • Calculate the surviving fraction for each treatment condition and plot the cell survival curves. A decrease in the surviving fraction in the this compound-treated cells compared to the control indicates radiosensitization.

Conclusion

This compound represents a significant advancement in the development of selective PARG inhibitors. Its binding mode, characterized by specific interactions within the adenine-binding pocket of the PARG active site, provides a clear rationale for its potency and a foundation for the design of next-generation inhibitors. The experimental protocols detailed in this guide offer a comprehensive framework for the in-depth characterization of this compound and other PARG inhibitors, from initial in vitro screening to the assessment of cellular activity and therapeutic potential. This information is crucial for researchers and drug development professionals working to translate the promise of PARG inhibition into effective clinical therapies.

References

Methodological & Application

Application Notes and Protocols for JA2131 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JA2131 is a potent and selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. By inhibiting PARG, this compound induces the hyperPARylation of Poly(ADP-ribose) polymerase 1 (PARP1), leading to replication fork stalling, accumulation of DNA damage, and ultimately, cancer cell death. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and long-term survival.

Introduction

Poly(ADP-ribosyl)ation (PARylation) is a post-translational modification crucial for the regulation of various cellular processes, including DNA repair, replication, and transcription. This dynamic process is controlled by the opposing actions of PARPs, which synthesize poly(ADP-ribose) (PAR) chains, and PARG, which hydrolyzes them. In the context of DNA damage, PARP1 is rapidly activated and synthesizes PAR chains at damage sites, recruiting DNA repair factors. PARG is responsible for degrading these PAR chains, allowing the repair process to be completed and the machinery to be disassembled.

Inhibition of PARG disrupts this delicate balance, leading to the accumulation of PAR chains and the trapping of PARP1 on DNA. This results in "hyperPARylation," which can cause replication fork collapse, the formation of DNA double-strand breaks, and subsequent cell death, particularly in cancer cells that often have underlying defects in their DNA damage response pathways. This compound, with a half-maximal inhibitory concentration (IC50) of 0.4 µM for PARG, serves as a valuable tool to investigate the therapeutic potential of PARG inhibition.

Mechanism of Action of this compound

This compound competitively binds to the active site of PARG, preventing the hydrolysis of PAR chains from PARP1 and other acceptor proteins. This leads to an accumulation of PAR, a state of hyperPARylation. The persistent PAR chains trap PARP1 at sites of DNA damage, obstructing DNA replication and repair processes. This obstruction leads to the stalling and collapse of replication forks, the generation of cytotoxic DNA lesions, and the induction of apoptosis.

JA2131_Mechanism_of_Action cluster_0 Normal DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage PARP1_act PARP1 Activation DNA_Damage->PARP1_act PARylation PARP1-mediated PARylation PARP1_act->PARylation PARG PARG PARylation->PARG Hydrolysis DNA_Repair DNA Repair PARylation->DNA_Repair This compound This compound PARG_inhibited PARG This compound->PARG_inhibited Inhibits HyperPARylation HyperPARylation (PAR Accumulation) Replication_Fork_Stalling Replication Fork Stalling HyperPARylation->Replication_Fork_Stalling Apoptosis Apoptosis Replication_Fork_Stalling->Apoptosis

Caption: Mechanism of this compound action on the DNA damage response pathway.

Data Presentation

The following table summarizes the cytotoxic activity of this compound across various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
PC3[1]Prostate Cancer33.05[1]72[1]
A172[1]Glioblastoma55.34[1]72[1]
MCF-7Breast CancerColony formation suppressed at 10 µM[1]2 weeks
MDA-MB-231Breast CancerColony formation suppressed at 10 µM[1]2 weeks
MRC-50Normal Lung Fibroblast132[1]72[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Western Blot Analysis for PARP1 and PAR

This protocol is to detect the levels of PARP1 and the accumulation of PAR chains (hyperPARylation) in cells treated with this compound.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-PARP1

    • Mouse anti-PAR

    • Rabbit or mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-PARP1, anti-PAR) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is for the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC (Annexin V) is detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive (less common)

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the signaling pathway leading to apoptosis.

Experimental_Workflow cluster_assays Perform Assays start Start: Select Cell Line seed_cells Seed Cells in appropriate plates (96-well, 6-well, etc.) start->seed_cells treat_cells Treat cells with this compound (Dose-response and time-course) seed_cells->treat_cells viability Cell Viability Assay (MTT) treat_cells->viability western Western Blot (PARP1, PAR) treat_cells->western apoptosis Apoptosis Assay (Annexin V) treat_cells->apoptosis clonogenic Clonogenic Assay treat_cells->clonogenic data_analysis Data Analysis (IC50, Protein levels, % Apoptosis, Survival Fraction) viability->data_analysis western->data_analysis apoptosis->data_analysis clonogenic->data_analysis conclusion Conclusion: Evaluate efficacy of this compound data_analysis->conclusion

Caption: A typical experimental workflow for testing the effects of this compound.

JA2131_Apoptosis_Pathway This compound This compound PARG_inhibition PARG Inhibition This compound->PARG_inhibition HyperPARylation HyperPARylation (PAR Accumulation) PARG_inhibition->HyperPARylation Replication_Stress Replication Stress & Replication Fork Collapse HyperPARylation->Replication_Stress DSBs DNA Double-Strand Breaks (DSBs) Replication_Stress->DSBs DDR_Activation DNA Damage Response Activation (e.g., ATM/ATR) DSBs->DDR_Activation p53_Activation p53 Activation DDR_Activation->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Pathway Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Determining the Working Concentration of JA2131 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JA2131 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG).[1][2] PARG is a key enzyme in the DNA damage response (DDR) pathway, responsible for hydrolyzing poly(ADP-ribose) (PAR) chains synthesized by Poly(ADP-ribose) polymerases (PARPs).[1][3] By inhibiting PARG, this compound leads to the accumulation of PAR, hyperPARylation of PARP1, replication fork stalling, and ultimately, cancer cell death.[2][4][5][6] This mechanism of action makes this compound a promising therapeutic agent, particularly in cancers with inherent DNA repair deficiencies.[1][3]

These application notes provide a comprehensive guide for determining the optimal working concentration of this compound for various in vitro studies. The protocols outlined below are designed to assess its cytotoxic effects, impact on cell proliferation, and its mechanism of action in cancer cell lines.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro activity of this compound across different assays and cell lines. This data serves as a starting point for designing experiments to determine the working concentration in your specific model system.

ParameterCell LineConcentration/IC50Exposure TimeAssay TypeReference
PARG Inhibition (biochemical)Purified hPARGIC50: 0.4 µMN/ABiochemical Assay[2]
CytotoxicityPC3 (Prostate Cancer)IC50: 33.05 µM72 hoursCell Viability Assay[2]
CytotoxicityA172 (Glioblastoma)IC50: 55.34 µM72 hoursCell Viability Assay[2]
CytotoxicityMRC-5 (Normal Fibroblast)IC50: 132 µM72 hoursCell Viability Assay[2]
Colony Formation InhibitionMCF-7 (Breast Cancer)10 µM2 weeksClonogenic Assay[2]
Colony Formation InhibitionPC3 (Prostate Cancer)10 µM2 weeksClonogenic Assay[2]
Colony Formation InhibitionMDA-MB-231 (Breast Cancer)10 µM2 weeksClonogenic Assay[2]
PARP1 HyperPARylationPC3 (Prostate Cancer)10 µM1-2 hoursWestern Blot[2][5]
Replication Fork StallingHeLa (Cervical Cancer)10 µM2 hoursN/A[2]
Radiation SensitizationPC3, MDA-MB-231, MCF-710 µM2 hours (pre-treatment)Clonogenic Assay[4][6]

Experimental Protocols

Prior to conducting experiments, it is crucial to properly dissolve and store this compound. This compound is typically supplied as a solid powder and can be dissolved in DMSO to prepare a stock solution. For in vitro experiments, the final DMSO concentration in the cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., MTS/MTT)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for assessing its cytotoxic potential.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting range based on the available data would be from 0.1 µM to 100 µM.[2] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a desired period, typically 72 hours, to assess cytotoxicity.[2]

  • Viability Assessment: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Assessing Long-Term Effects using a Clonogenic Survival Assay

This assay evaluates the ability of single cells to form colonies after treatment with this compound, providing insight into its long-term cytostatic or cytotoxic effects.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., a range around the IC50 value and a concentration of 10 µM as a starting point) for a defined period (e.g., 24 hours).[2] Include a vehicle control.

  • Recovery: After the treatment period, remove the medium containing this compound, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.[7]

  • Staining: Wash the colonies with PBS, fix them with methanol, and stain with Crystal Violet solution.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells). Calculate the plating efficiency and survival fraction for each treatment condition.

Protocol 3: Evaluating Target Engagement via Western Blot for PARP1 HyperPARylation

This protocol is used to confirm that this compound is engaging its target in cells by observing the hyperPARylation of PARP1.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) or vehicle control for a short duration (e.g., 1-2 hours).[2][5] To induce PARP activity, consider treating cells with a DNA damaging agent (e.g., H₂O₂ or ionizing radiation) in the presence or absence of this compound.[5][6]

  • Cell Lysis: Harvest the cells and lyse them using the appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody against PAR overnight at 4°C. The hyperPARylated PARP1 will appear as a high molecular weight smear.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Probe the same membrane for total PARP1 and a loading control to ensure equal protein loading.

Visualizations

Signaling Pathway of this compound Action

JA2131_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Cellular Consequences of PARG Inhibition DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP PARP Activation DNA_Damage->PARP PAR_synthesis PAR Synthesis PARP->PAR_synthesis PARG PARG PAR_synthesis->PARG DDR_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->DDR_Proteins PAR_degradation PAR Degradation PARG->PAR_degradation PAR_accumulation PAR Accumulation & PARP1 HyperPARylation This compound This compound This compound->PARG Repair DNA Repair DDR_Proteins->Repair Replication_Fork_Stalling Replication Fork Stalling PAR_accumulation->Replication_Fork_Stalling DSBs Double-Strand Breaks Replication_Fork_Stalling->DSBs Cell_Death Cancer Cell Death DSBs->Cell_Death

Caption: Mechanism of action of this compound leading to cancer cell death.

Experimental Workflow for Determining this compound Working Concentration

JA2131_Workflow cluster_workflow Experimental Workflow start Start: Select Cancer Cell Line of Interest viability_assay Protocol 1: Determine IC50 (Cell Viability Assay, 72h) start->viability_assay dose_range Establish Dose Range for Further Experiments viability_assay->dose_range clonogenic_assay Protocol 2: Assess Long-Term Effects (Clonogenic Assay, 10-14 days) dose_range->clonogenic_assay western_blot Protocol 3: Confirm Target Engagement (Western Blot for PARP1 HyperPARylation, 1-2h) dose_range->western_blot functional_assays Downstream Functional Assays (e.g., Apoptosis, Cell Cycle, DNA Damage) clonogenic_assay->functional_assays western_blot->functional_assays end Optimal Working Concentration Determined functional_assays->end

Caption: Workflow for determining the working concentration of this compound.

References

Application Notes and Protocols for JA2131 Treatment in PC3 and MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JA2131 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG)[1][2]. PARG plays a critical role in the DNA damage response (DDR) by hydrolyzing poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs)[3][4]. Inhibition of PARG by this compound leads to the accumulation of PAR, hyperPARylation of PARP1, replication fork stalling, and ultimately, cancer cell death[1][2][3][4]. These characteristics make this compound a promising therapeutic agent for investigation in various cancer types.

These application notes provide detailed protocols for the treatment of human prostate cancer (PC3) and breast cancer (MCF-7) cell lines with this compound. The protocols cover cell culture, viability assessment, apoptosis analysis, cell cycle analysis, and investigation of protein expression changes via Western blotting.

Data Presentation

Table 1: Summary of this compound Effects on PC3 and MCF-7 Cells (Hypothetical Data)

ParameterPC3 CellsMCF-7 Cells
Cell Viability (IC50, 72h) 33.05 µM[2]10-50 µM (Estimated)
Apoptosis Induction Concentration-dependent increaseConcentration-dependent increase
Cell Cycle Arrest G2/M phase arrestG2/M phase arrest
PARP1 HyperPARylation Observed[4]Expected

Note: The IC50 value for MCF-7 cells is an estimate based on the effective concentrations observed in other cancer cell lines and should be experimentally determined.

Experimental Protocols

Cell Culture

1.1. PC3 Cell Culture

PC3 cells, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, are androgen-independent[5][6][7].

  • Growth Medium: ATCC-formulated F-12K Medium (e.g., ATCC 30-2004) supplemented with 10% fetal bovine serum (FBS)[7]. Alternatively, RPMI-1640 medium with 10% FBS can be used[6][8].

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2[6][8].

  • Subculturing: When cells reach approximately 80-90% confluency, detach them using a solution of 0.25% Trypsin-EDTA[9]. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating. The recommended split ratio is typically 1:3 to 1:6.

1.2. MCF-7 Cell Culture

MCF-7 is a human breast adenocarcinoma cell line.

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, and 10% FBS[10][11]. Some protocols also include 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, and 1 mM sodium pyruvate[10].

  • Culture Conditions: Maintain at 37°C in a humidified incubator with 5% CO2[10][11].

  • Subculturing: When cells are 85-90% confluent, rinse with PBS and detach using 0.25% Trypsin-EDTA[10]. Neutralize with complete medium, pellet the cells by centrifugation at 125 x g for 5 minutes, and resuspend in fresh medium for subculturing[10]. A split ratio of 1:3 to 1:8 is common.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability[12].

  • Procedure:

    • Seed PC3 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight[13].

    • Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[13][14][15].

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals[12][13][15].

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[15].

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[14].

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[16].

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation[16].

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer[17].

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension[16][17].

    • Incubate the cells in the dark at room temperature for 15-20 minutes[17].

    • Analyze the samples by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive[16].

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain DNA and determine the distribution of cells in different phases of the cell cycle[18][19][20].

  • Procedure:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently, and store at 4°C for at least 2 hours[18][20].

    • Wash the fixed cells with PBS to remove the ethanol[18].

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A[18][20].

    • Incubate in the dark for 15-30 minutes at room temperature or 37°C[18].

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. In this context, it can be used to assess the levels of proteins involved in the DNA damage response and apoptosis.

  • Procedure:

    • After treatment with this compound, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[21][22].

    • Determine the protein concentration of the lysates using a BCA or Bradford assay[21].

    • Denature equal amounts of protein by boiling in Laemmli sample buffer[23].

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[21][24][25].

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C[22][25].

    • Incubate the membrane with primary antibodies against target proteins (e.g., PARP1, γH2AX, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C[21][24].

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[21][24].

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[21][24].

Mandatory Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis PC3 PC3 Cells Treatment This compound Treatment (Dose & Time Course) PC3->Treatment MCF7 MCF-7 Cells MCF7->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle WesternBlot Western Blot (e.g., PARP1, γH2AX) Treatment->WesternBlot

Caption: Experimental workflow for this compound treatment.

JA2131_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_treatment_effect Effect of this compound DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis PAR Synthesis PARP1->PAR_synthesis PARG PARG PAR_synthesis->PARG DDR_Proteins DDR Protein Recruitment PAR_synthesis->DDR_Proteins PAR_accumulation PAR Accumulation PAR_synthesis->PAR_accumulation PAR_degradation PAR Degradation PARG->PAR_degradation PARG->PAR_accumulation This compound This compound This compound->PARG Replication_Fork_Stalling Replication Fork Stalling PAR_accumulation->Replication_Fork_Stalling Cell_Death Cell Death Replication_Fork_Stalling->Cell_Death

Caption: this compound mechanism of action.

Logical_Relationships cluster_cellular_effects Cellular Effects cluster_molecular_mechanism Molecular Mechanism This compound This compound Treatment PARG_Inhibition PARG Inhibition This compound->PARG_Inhibition Decreased_Viability Decreased Viability Increased_Apoptosis Increased Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PAR_Accumulation PAR Accumulation PARG_Inhibition->PAR_Accumulation DNA_Damage_Response Altered DDR PAR_Accumulation->DNA_Damage_Response DNA_Damage_Response->Decreased_Viability DNA_Damage_Response->Increased_Apoptosis DNA_Damage_Response->Cell_Cycle_Arrest

Caption: Logical flow of this compound's effects.

References

JA2131 as a Radiosensitizer: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JA2131 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2] PARG is responsible for hydrolyzing poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) at sites of DNA damage. By inhibiting PARG, this compound leads to the accumulation of PAR chains, a state known as hyperPARylation.[1][3] This prolonged signaling cascade disrupts normal DNA repair processes, stalls DNA replication forks, and ultimately sensitizes cancer cells to the cytotoxic effects of ionizing radiation.[1][4][5] These application notes provide detailed protocols for utilizing this compound as a radiosensitizer in preclinical cancer research.

Mechanism of Action: PARG Inhibition-Induced Radiosensitization

Ionizing radiation (IR) induces a variety of DNA lesions, most critically DNA double-strand breaks (DSBs). In response, PARP1 is rapidly recruited to the damage site and synthesizes PAR chains on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit DNA repair machinery. The timely removal of these PAR chains by PARG is crucial for the successful completion of DNA repair and the release of repair factors.

This compound inhibits PARG, trapping PAR chains at the damage site. This persistent PARylation is thought to:

  • Impede DNA Repair: The sustained presence of PAR chains can block the access of essential DNA repair enzymes to the lesion, thereby hindering pathways like base excision repair (BER) and single-strand break repair (SSBR).[5]

  • Stall Replication Forks: The accumulation of PAR chains at replication forks can cause them to stall and collapse, leading to the formation of more complex and lethal DNA damage.[4][5][6]

  • Induce Synthetic Lethality: In cancer cells with pre-existing defects in other DNA repair pathways (e.g., homologous recombination), the additional disruption of PARG-mediated repair by this compound can be synthetically lethal, especially in combination with DNA damaging agents like radiation.[4]

This disruption of the finely tuned DNA damage response ultimately enhances the cell-killing effects of radiation.

JA2131_Mechanism cluster_0 Cellular Response to Ionizing Radiation (IR) cluster_1 This compound Intervention cluster_2 Outcome of PARG Inhibition IR Ionizing Radiation DNA_Damage DNA Damage (SSBs, DSBs) IR->DNA_Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation NAD+ DePARylation PAR Chain Removal PARylation->DePARylation Catalyzes Repair_Proteins DNA Repair Protein Recruitment & Release PARylation->Repair_Proteins Recruits HyperPARylation Persistent HyperPARylation PARylation->HyperPARylation This compound This compound PARG PARG This compound->PARG Inhibits PARG->DePARylation DePARylation->Repair_Proteins DNA_Repair Successful DNA Repair Repair_Proteins->DNA_Repair Replication_Stall Replication Fork Stalling HyperPARylation->Replication_Stall Impaired_Repair Impaired DNA Repair HyperPARylation->Impaired_Repair Radiosensitization Radiosensitization & Cancer Cell Death Replication_Stall->Radiosensitization Impaired_Repair->Radiosensitization

Caption: Signaling pathway of this compound-mediated radiosensitization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Activity of this compound

Target Assay Type IC50 Reference

| Human PARG | Enzymatic Assay | 0.4 µM |[1][2] |

Table 2: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type Assay Duration IC50 Reference
PC3 Prostate Cancer 72 hours 33.05 µM [2]
A172 Glioblastoma 72 hours 55.34 µM [2]

| MRC-5 | Normal Lung Fibroblast | 72 hours | 132 µM |[2] |

Table 3: Effective Concentrations of this compound in Cell-Based Assays

Cell Line(s) Assay Type This compound Concentration Treatment Duration Reference
PC3 PARP1 HyperPARylation (Western Blot) 10 µM 1-2 hours [2][3]
HeLa Replication Fork Analysis 10 µM 2 hours [2]

| MCF-7, PC3, MDA-MB-231 | Clonogenic (Colony Formation) Assay | 10 µM | ~2 weeks |[2][6] |

Experimental Workflow for Evaluating this compound as a Radiosensitizer

A typical workflow to assess the radiosensitizing potential of this compound involves a series of in vitro experiments to determine the optimal concentration, its effect on cell survival post-radiation, and its impact on the underlying DNA damage response mechanisms.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Radiosensitization Assessment cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: In Vivo Validation (Optional) A1 Determine this compound Cytotoxicity (IC50) (e.g., MTT/CellTiter-Glo Assay) A2 Select Non-toxic Doses for Combination Studies A1->A2 B1 Clonogenic Survival Assay (Radiation +/- this compound) A2->B1 B2 Calculate Dose Enhancement Factor (DEF) B1->B2 C1 Western Blot for PARP1 HyperPARylation B2->C1 C2 Immunofluorescence for DNA Damage Foci (γH2AX) B2->C2 C3 Cell Cycle Analysis (Flow Cytometry) B2->C3 D1 Xenograft Tumor Model (this compound + Localized Radiation) B2->D1 D2 Monitor Tumor Growth Delay D1->D2

Caption: General experimental workflow for testing this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT/WST-1) Assay to Determine this compound Cytotoxicity

This protocol determines the cytotoxic effect of this compound alone to identify appropriate non-toxic concentrations for radiosensitization studies.

Materials:

  • Cancer cell line of interest (e.g., PC3, A549, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM + 10% FBS + 1% Pen/Strep)

  • This compound (solubilized in DMSO, e.g., 10 mM stock)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 200 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" wells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

  • Incubate for the desired duration (e.g., 72 hours).

  • Viability Assessment (WST-1 example):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C until color development is sufficient.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the absorbance values to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability versus the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

This is the gold-standard assay to determine cell reproductive death after treatment with ionizing radiation and a radiosensitizing agent.[7]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (in DMSO)

  • 6-well cell culture plates

  • Radiation source (e.g., X-ray irradiator)

  • Fixing solution: 6% (v/v) glutaraldehyde

  • Staining solution: 0.5% (w/v) crystal violet in methanol

Procedure:

  • Cell Seeding: Determine the appropriate number of cells to seed for each radiation dose to yield approximately 50-150 colonies per well. This requires a preliminary dose-response experiment. (Example seeding for A549 cells: 0 Gy: 200 cells; 2 Gy: 400 cells; 4 Gy: 1000 cells; 6 Gy: 3000 cells). Seed cells in 6-well plates and allow them to attach overnight.

  • Pre-treatment with this compound: The next day, replace the medium with fresh medium containing either a sub-lethal concentration of this compound (e.g., 1-10 µM, determined from Protocol 1) or vehicle control (DMSO). Incubate for a set duration before irradiation (e.g., 2 hours).[3]

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy). The "0 Gy" group serves as the plating efficiency control for both vehicle and this compound-treated cells.

  • Post-incubation: After irradiation, remove the drug-containing medium, wash the cells once with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form. Do not disturb the plates during this time, but medium can be changed every 3-4 days if necessary.

  • Fixing and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Add 1 mL of fixing solution to each well and incubate for 15 minutes.

    • Remove the fixing solution and let the plates air dry completely.

    • Add 1 mL of crystal violet staining solution and incubate for 20-30 minutes.

    • Wash the plates gently with tap water to remove excess stain and let them air dry.

  • Colony Counting: Count the colonies in each well (a colony is typically defined as a group of ≥50 cells).

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies in 0 Gy well / Number of cells seeded) x 100%

    • Surviving Fraction (SF): Number of colonies counted / (Number of cells seeded x (PE / 100))

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale.

    • Dose Enhancement Factor (DEF): Calculate the radiation dose required to achieve a specific survival fraction (e.g., SF=0.1) with and without this compound. DEF = Dose (Radiation alone) / Dose (Radiation + this compound). A DEF > 1 indicates radiosensitization.

Protocol 3: Western Blot for PARP1 HyperPARylation

This protocol verifies the mechanism of action of this compound by detecting the accumulation of high molecular weight PARylated PARP1.

Materials:

  • Cancer cell line (e.g., PC3)

  • This compound and vehicle (DMSO)

  • Radiation source

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Subcellular fractionation kit (optional, to isolate chromatin fraction)[3]

  • Primary antibodies: anti-PARP1, anti-PAR, anti-Histone H3 (loading control for chromatin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in 60 mm or 100 mm dishes. Grow to ~80% confluency.

  • Treat cells with this compound (e.g., 10 µM) or DMSO for 2 hours.[3]

  • Irradiate the cells with a high dose of radiation (e.g., 7 Gy) to robustly induce PARP1 activation.[3]

  • Allow cells to recover for a short period (e.g., 30-60 minutes).[3]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with lysis buffer. For enhanced detection, isolate the chromatin-bound fraction according to the manufacturer's protocol.[3]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-PARP1) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and apply chemiluminescence substrate.

  • Imaging and Analysis:

    • Image the blot using a chemiluminescence imager.

    • Look for a high molecular weight smear or shift in the PARP1 band in the this compound + IR treated sample compared to the IR alone sample. This indicates hyperPARylation. The unmodified PARP1 band is at ~116 kDa.

    • Probe for a loading control (e.g., Histone H3 for chromatin) to ensure equal loading.

Disclaimer: These protocols are intended as a guide for research purposes. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols: JA2131 as a PARG Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Investigation of JA2131 as a Poly(ADP-ribose) Glycohydrolase (PARG) Inhibitor and its Therapeutic Applications.

Introduction: The Opposing Roles of PARP and PARG in DNA Damage Response

The DNA Damage Response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions, thus maintaining genomic stability. Two key enzymes involved in this process are Poly(ADP-ribose) Polymerases (PARPs) and Poly(ADP-ribose) Glycohydrolase (PARG).

  • PARPs , particularly PARP1, act as DNA damage sensors. Upon detecting a DNA break, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins at the site of damage. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins.

  • PARG is the primary enzyme responsible for degrading these PAR chains, thereby reversing the PARylation signal. This allows for the timely disassembly of the repair machinery and the release of PARP1 from the DNA, completing the repair process.

Given their opposing functions, the simultaneous inhibition of both PARP and PARG is not a synergistic therapeutic strategy. In fact, the inhibition of PARG can counteract the primary mechanism of action of PARP inhibitors. A key mechanism of PARP inhibitor-induced cytotoxicity is the trapping of PARP1 on DNA, which leads to replication fork collapse and cell death, particularly in cancer cells with deficiencies in homologous recombination (a concept known as synthetic lethality)[1][2]. Inhibition of PARG would lead to the accumulation of PAR, which promotes the auto-PARylation and subsequent release of PARP1 from DNA, thus antagonizing the trapping effect of PARP inhibitors[1][3].

Therefore, this document will focus on the application of This compound , a potent PARG inhibitor, as a standalone agent and in rational combination therapies, excluding its combination with PARP inhibitors.

This compound: A Potent and Selective PARG Inhibitor

This compound is a small molecule inhibitor of PARG that has shown promise in preclinical studies. It belongs to a class of thioxanthine/methylxanthine derivatives and has been identified as a potent, selective, and cell-permeable inhibitor of PARG[4].

Mechanism of Action of this compound

This compound competitively inhibits the enzymatic activity of PARG by binding to the adenine-binding pocket of the enzyme's active site[5][6]. This inhibition leads to the accumulation of PAR chains within the cell, a state known as "hyperPARylation"[5]. The consequences of sustained hyperPARylation include:

  • Replication Fork Stalling: The accumulation of PAR at replication forks can impede their progression, leading to replication stress[5][7].

  • Induction of DNA Damage: The unresolved replication stress and stalled forks can lead to the formation of DNA double-strand breaks, as indicated by the accumulation of γH2AX foci[7].

  • Cancer Cell Death: The culmination of these effects is the induction of apoptosis and a reduction in cancer cell survival[7][8].

cluster_0 DNA Damage Response cluster_1 PARG-mediated PAR Degradation cluster_2 Effect of this compound DNA_damage DNA Damage PARP1 PARP1 Activation DNA_damage->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Repair_recruitment Recruitment of DNA Repair Proteins PARylation->Repair_recruitment PARG PARG PARylation->PARG DNA_repair DNA Repair Repair_recruitment->DNA_repair PAR_degradation PAR Degradation PARG->PAR_degradation PARP1_release PARP1 Release PAR_degradation->PARP1_release This compound This compound This compound->PARG Inhibits HyperPARylation HyperPARylation (PAR Accumulation) Replication_stress Replication Fork Stalling & Replication Stress HyperPARylation->Replication_stress Cell_death Cancer Cell Death Replication_stress->Cell_death

Figure 1: Mechanism of action of this compound in the context of PARP/PARG signaling.
Key Properties of this compound

PropertyDescriptionReference(s)
Target Poly(ADP-ribose) Glycohydrolase (PARG)[5]
IC50 0.4 µM[5]
Mechanism Competitive inhibitor, binds to the adenine-binding pocket[5][6]
Cellular Effects Induces hyperPARylation of PARP1, sensitizes cells to radiation-induced DNA damage, suppresses replication fork progression, impedes cancer cell survival.[5][7]

Therapeutic Potential and Preclinical Data for this compound

Preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with other anti-cancer agents.

Monotherapy Activity of this compound

This compound has shown cytotoxic effects across a range of cancer cell lines. Notably, triple-negative breast cancer cells (MDA-MB-231) were found to be particularly sensitive to this compound[7][8].

Cell LineCancer TypeIC50 (µM)AssayReference(s)
MDA-MB-231Triple-Negative Breast Cancer~2.5SRB[7]
PC3Prostate Cancer~5SRB[7]
MCF-7Breast Cancer>10SRB[7]
Combination Therapy with this compound

The mechanism of action of this compound suggests that it may synergize with agents that induce DNA damage or exploit deficiencies in the DNA damage response.

  • Combination with Ionizing Radiation (IR): this compound has been shown to sensitize cancer cells to ionizing radiation. In MDA-MB-231 cells, the combination of this compound and IR led to a massive increase in cellular PARylation at a low concentration of this compound (100 nM)[7]. This suggests that PARG inhibition can enhance the efficacy of radiotherapy.

  • Potential Combination with Checkpoint Kinase Inhibitors: The induction of replication stress by this compound provides a strong rationale for combining it with inhibitors of checkpoint kinases such as ATR or CHK1. This combination could potentially lead to synthetic lethality in cancer cells with high levels of replication stress[9][10].

  • Application in PARP Inhibitor-Resistant Cancers: PARG inhibitors may have a role in treating cancers that have developed resistance to PARP inhibitors. Resistance to PARP inhibitors can arise from the restoration of replication fork stability, a mechanism that PARG inhibitors can counteract by inducing replication fork collapse[9].

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

start Start step1 Seed cells in 96-well plates and allow to attach overnight. start->step1 step2 Treat cells with a serial dilution of this compound for 72 hours. step1->step2 step3 Fix cells with 10% TCA and incubate for 1 hour at 4°C. step2->step3 step4 Wash plates 5 times with water and air dry. step3->step4 step5 Stain cells with 0.4% SRB solution for 30 minutes at room temperature. step4->step5 step6 Wash plates 5 times with 1% acetic acid and air dry. step5->step6 step7 Solubilize the bound dye with 10 mM Tris base solution. step6->step7 step8 Read absorbance at 510 nm on a plate reader. step7->step8 end Calculate IC50 step8->end

Figure 2: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

  • Read the absorbance at 510 nm using a microplate reader.

  • Plot the percentage of cell survival against the log of the drug concentration and determine the IC50 value.

Protocol 2: Western Blot for Detection of PARylation

This protocol is used to assess the level of PARylation in cells treated with this compound.

start Start step1 Treat cells with this compound for the desired time. start->step1 step2 Lyse cells in RIPA buffer with protease and phosphatase inhibitors. step1->step2 step3 Determine protein concentration using a BCA assay. step2->step3 step4 Separate proteins by SDS-PAGE. step3->step4 step5 Transfer proteins to a PVDF membrane. step4->step5 step6 Block the membrane with 5% non-fat milk or BSA in TBST. step5->step6 step7 Incubate with primary antibody (anti-PAR) overnight at 4°C. step6->step7 step8 Wash and incubate with HRP-conjugated secondary antibody. step7->step8 step9 Detect signal using an ECL substrate and imaging system. step8->step9 end Analyze PAR levels step9->end

Figure 3: Workflow for Western blot analysis of PARylation.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for PAR overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an appropriate imaging system.

  • A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Protocol 3: Clonogenic Survival Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with this compound, alone or in combination with an agent like ionizing radiation.

start Start step1 Seed a known number of cells in 6-well plates. start->step1 step2 Allow cells to attach overnight. step1->step2 step3 Treat with this compound for 24 hours. (Optional: co-treat with IR) step2->step3 step4 Replace with fresh medium and incubate for 10-14 days until colonies form. step3->step4 step5 Fix colonies with methanol/acetic acid. step4->step5 step6 Stain with crystal violet. step5->step6 step7 Count colonies containing >50 cells. step6->step7 end Calculate surviving fraction step7->end

Figure 4: Workflow for the clonogenic survival assay.

Materials:

  • Cancer cell line

  • 6-well plates

  • Complete growth medium

  • This compound

  • (Optional) Source of ionizing radiation

  • Methanol/acetic acid fixing solution (3:1)

  • Crystal violet staining solution (0.5% in methanol)

Procedure:

  • Trypsinize and count the cells. Seed a known number of cells (e.g., 500-1000) into each well of a 6-well plate.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours. For combination studies, cells can be treated with this compound before, during, or after exposure to another agent like ionizing radiation.

  • Remove the treatment medium, wash with PBS, and add fresh complete growth medium.

  • Incubate the plates for 10-14 days, or until visible colonies have formed.

  • Remove the medium, wash the wells with PBS, and fix the colonies with the methanol/acetic acid solution for 15 minutes.

  • Remove the fixative and stain the colonies with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the plating efficiency and the surviving fraction for each treatment condition.

Conclusion

This compound is a valuable research tool for studying the role of PARG in the DNA damage response and holds potential as a therapeutic agent. The provided application notes and protocols offer a framework for investigating the efficacy of this compound as a monotherapy and in rational combination therapies. It is crucial to underscore that, based on current mechanistic understanding, a combination of this compound with a PARP inhibitor is not a scientifically sound approach. Future research should focus on exploring synergistic combinations, such as with radiotherapy or checkpoint kinase inhibitors, to fully realize the therapeutic potential of PARG inhibition in cancer treatment.

References

Application Notes and Protocols: Preparation of JA2131 DMSO Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a dimethyl sulfoxide (DMSO) stock solution of JA2131, a potent and selective small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG).[1][2][3] Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for use in various in vitro and in vivo research applications. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the user through the process.

Introduction to this compound

This compound is a small molecule inhibitor of PARG with an IC50 of 0.4 μM.[1][2] By targeting PARG, this compound disrupts the DNA damage response, leading to replication fork stalling and cancer cell death.[1][4][5] Its utility in cancer research is significant, with studies demonstrating its ability to induce hyperPARylation of PARP1 and inhibit colony formation in various cancer cell lines.[1][3][4] Accurate preparation of a stable, concentrated stock solution is the first critical step for any experiment investigating its biological effects. DMSO is the recommended solvent for this compound due to its ability to dissolve the compound at a high concentration.[2][4]

Physicochemical and Solubility Data

The following table summarizes the key quantitative data for this compound relevant to the preparation of a stock solution.

PropertyValueSource(s)
Molecular Formula C13H19N5O2S2[1][2]
Molecular Weight 341.45 g/mol [1][4]
CAS Number 6505-99-3[1][2]
Appearance Solid Powder[2]
Purity >98% (HPLC)[2]
Solubility in DMSO 10 mM or 12.5 mg/mL[2][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for your specific experimental requirements.

3.1. Materials and Equipment

  • This compound powder (purity ≥98%)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

3.2. Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information. If a specific SDS for this compound is unavailable, handle it with the care accorded to new chemical entities with unknown toxicological properties.

3.3. Step-by-Step Procedure

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the following calculation is used:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 341.45 g/mol x 1000 mg/g

      • Mass (mg) = 3.41 mg

  • Weighing this compound:

    • Carefully weigh out 3.41 mg of this compound powder using a calibrated analytical balance.

    • Transfer the weighed powder to a sterile microcentrifuge tube. Ensure all the powder is transferred to the bottom of the tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube.

  • Ensuring Complete Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

    • If the compound does not fully dissolve, you can gently warm the solution to 37°C or use a sonicator water bath for a few minutes to aid dissolution.[4]

3.4. Storage and Handling of the Stock Solution

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4][6]

  • Working Dilutions: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7] Prepare serial dilutions of the DMSO stock in your culture medium immediately before use.

Visual Workflow

The following diagram illustrates the key steps in the preparation of the this compound DMSO stock solution.

JA2131_Stock_Preparation cluster_prep Preparation cluster_storage Storage calc Calculate Mass (3.41 mg for 1 mL of 10 mM) weigh Weigh this compound Powder calc->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex / Sonicate (Ensure Complete Dissolution) add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution in DMSO.

Signaling Pathway Context

This compound exerts its biological effects by inhibiting the PARG enzyme, which is a key regulator in the DNA damage response pathway, counteracting the action of PARP1.

PARG_Pathway cluster_pathway DNA Damage Response DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation (Protein Modification) PARP1->PARylation DDR DNA Damage Repair PARylation->DDR PARG PARG PARylation->PARG Reverses This compound This compound This compound->PARG Inhibits

References

Application Notes and Protocols: Detecting PARP1 HyperPARylation induced by JA2131 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification involved in various cellular processes, most notably DNA damage repair. This process is dynamically regulated by the opposing activities of Poly(ADP-ribose) Polymerases (PARPs), which synthesize poly(ADP-ribose) (PAR) chains, and Poly(ADP-ribose) Glycohydrolase (PARG), which degrades them. PARP1, a key DNA damage sensor, undergoes auto-PARylation, which is essential for the recruitment of DNA repair factors.

JA2131 is a potent and selective small molecule inhibitor of PARG with an IC50 of 0.4 µM.[1] By inhibiting PARG, this compound prevents the degradation of PAR chains, leading to an accumulation of PARylated proteins, a state known as hyperPARylation.[1] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the hyperPARylation of PARP1 in cells following treatment with this compound.

Signaling Pathway of PARP1 PARylation and PARG Inhibition

In response to DNA damage, PARP1 binds to DNA breaks and catalyzes the synthesis of long, branched PAR chains on itself and other nuclear proteins, using NAD+ as a substrate. This auto-hyperPARylation of PARP1 serves as a scaffold to recruit other DNA repair proteins. The process is reversed by PARG, which hydrolyzes the PAR chains, allowing PARP1 to dissociate from the DNA and recycling ADP-ribose units. Treatment with the PARG inhibitor this compound blocks this degradation step, resulting in the sustained hyperPARylation of PARP1.

PARP1_PARG_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR_Chains PARP1 HyperPARylation (PAR Chain Accumulation) PARP1_active->PAR_Chains synthesizes NAD NAD+ NAD->PARP1_active substrate DNA_Repair DNA Repair Protein Recruitment PAR_Chains->DNA_Repair promotes PARG PARG PAR_Chains->PARG degraded by ADP_Ribose ADP-Ribose PARG->ADP_Ribose releases This compound This compound This compound->PARG inhibits

Caption: PARP1 activation and the inhibitory effect of this compound.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound, preparing cell lysates while preserving PARylation, and performing a Western blot to detect PARP1 hyperPARylation.

Materials and Reagents
  • Cell line of interest (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (or similar lysis buffer)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • PARG Inhibitor (e.g., PDD00017273 or this compound itself, to be added to lysis buffer)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE gels (4-12% gradient gels are recommended)

  • Nitrocellulose or PVDF membranes

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Anti-PARP1 antibody (for total PARP1)

    • Anti-PAR (poly ADP-ribose) antibody

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Procedure
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Extraction:

    • Crucial Step for Preserving PARylation: Perform all lysis steps on ice to minimize enzymatic activity.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Prepare the lysis buffer immediately before use by adding protease inhibitors, phosphatase inhibitors, and a PARG inhibitor (e.g., 10 µM PDD00017273 or the highest concentration of this compound used in the treatment) to the RIPA buffer. The addition of a PARG inhibitor to the lysis buffer is critical to prevent the degradation of PAR chains during sample preparation.

    • Add the complete lysis buffer to the cells and scrape them from the plate.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-PAR or anti-PARP1) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal loading, the membrane can be stripped and re-probed for a loading control (e.g., β-actin or GAPDH) or for total PARP1.

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PARP1 HyperPARylation A 1. Cell Treatment (this compound) B 2. Cell Lysis (with PARG Inhibitor) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Laemmli Buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to Membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Anti-PAR or Anti-PARP1) G->H I 9. Secondary Antibody Incubation H->I J 10. ECL Detection I->J K 11. Data Analysis J->K

Caption: Step-by-step workflow for Western blot analysis.

Data Presentation

The results of the Western blot can be quantified by densitometry. The intensity of the PAR signal (representing PARylated proteins, with a prominent band shift for PARP1) should be normalized to the total PARP1 signal or a loading control. The data can be presented in a table for clear comparison.

Treatment GroupThis compound Conc. (µM)Treatment Time (h)Normalized PAR Signal (Arbitrary Units)Fold Change vs. Control
Vehicle Control0 (DMSO)241.0 ± 0.21.0
This compound0.1243.5 ± 0.43.5
This compound0.5248.2 ± 0.98.2
This compound1.02415.6 ± 1.815.6
This compound5.02418.3 ± 2.118.3

Data are represented as mean ± standard deviation from three independent experiments.

Expected Results

Upon treatment with this compound, a dose-dependent increase in the signal for PAR should be observed when probing with an anti-PAR antibody. This will appear as a smear of high molecular weight bands, as numerous proteins are PARylated. A distinct, high molecular weight band or a smear originating from the molecular weight of PARP1 (approximately 116 kDa) will represent the hyper-autoPARylation of PARP1. Probing with an anti-PARP1 antibody will show an upward shift in the molecular weight of the PARP1 band in this compound-treated samples, corresponding to the attached PAR chains. The total PARP1 levels should remain relatively unchanged across treatments, serving as a loading control.

References

Application Notes and Protocols: Investigating Synthetic Lethality with JA2131 in BRCA-Proficient Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeting of synthetic lethal relationships in cancer therapy has emerged as a promising strategy, particularly for tumors proficient in BRCA-mediated DNA repair, which are historically challenging to treat with therapies like PARP inhibitors alone. JA2131, a potent and selective inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), presents a novel approach to induce synthetic lethality in these BRCA-proficient cancer cells. By inhibiting PARG, this compound leads to the hyper-PARylation of proteins, most notably PARP1, which in turn causes replication fork stalling, accumulation of DNA damage, and ultimately, cell death.[1][2][3][4] This document provides detailed application notes and protocols for investigating the synthetic lethal effects of this compound in BRCA-proficient cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in BRCA-Proficient Cancer Cell Lines
Cell LineCancer TypeBRCA1/2 StatusThis compound IC50 (µM)Notes
PC-3Prostate CancerProficientData not available
A172GlioblastomaProficientThis compound shows comparable killing to Nedaplatin in PARP inhibitor-resistant A172 cells.[3][4]
User-defined cell line 1e.g., Breast CancerProficientExperimental data required
User-defined cell line 2e.g., Ovarian CancerProficientExperimental data required
User-defined cell line 3e.g., Prostate CancerProficientExperimental data required

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Synthetic Lethality in BRCA-Proficient Cells

JA2131_Pathway cluster_nucleus Nucleus cluster_dna_damage DNA Damage & Repair cluster_replication DNA Replication This compound This compound PARG PARG This compound->PARG inhibits PARP1 PARP1 PARG->PARP1 leads to hyper-PARylation of PAR Poly(ADP-ribose) (PAR) PARG->PAR degrades PARP1->PAR synthesizes ReplicationFork Replication Fork PARP1->ReplicationFork trapping at fork SSB Single-Strand Breaks (SSBs) ReplicationFork->SSB stalling leads to DSB Double-Strand Breaks (DSBs) ReplicationFork->DSB collapse leads to SSB->PARP1 activates CellDeath Apoptosis / Cell Death DSB->CellDeath accumulation induces

Caption: this compound inhibits PARG, leading to PARP1 hyper-PARylation and trapping at replication forks, causing fork collapse, DNA double-strand breaks, and ultimately cell death in BRCA-proficient cancer cells.

Experimental Workflow for Investigating this compound

Experimental_Workflow cluster_assays In Vitro Assays cluster_steps Experimental Steps A Cell Viability Assay (Clonogenic Survival) analyze Analyze Results A->analyze B DNA Damage Analysis (γH2AX Immunofluorescence) B->analyze C Mechanism of Action (Western Blot for PARylation) C->analyze D Cell Cycle Analysis (Flow Cytometry) D->analyze start Select BRCA-Proficient Cancer Cell Lines treat Treat cells with varying concentrations of this compound start->treat treat->A treat->B treat->C treat->D interpret Interpret Data & Draw Conclusions analyze->interpret

Caption: A streamlined workflow for characterizing the synthetic lethal effects of this compound in BRCA-proficient cancer cells using a panel of in vitro assays.

Experimental Protocols

Cell Viability Assessment: Clonogenic Survival Assay

This assay determines the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • BRCA-proficient cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 100% methanol or 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed a low density of cells (e.g., 200-1000 cells/well, optimize for each cell line) into 6-well plates.[5]

    • Allow cells to adhere for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).

    • Replace the medium in each well with the this compound-containing medium or control medium.

    • Incubate the plates for the desired treatment duration (e.g., continuous exposure for 10-14 days).

  • Colony Formation:

    • After the incubation period, aspirate the medium and wash the wells gently with PBS.

    • Fix the colonies by adding the fixative solution and incubating for 15-20 minutes at room temperature.[5]

    • Remove the fixative and allow the plates to air dry.

    • Stain the colonies by adding the staining solution and incubating for 20-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.[5]

    • Plot the surviving fraction against the this compound concentration to determine the IC50 value.

DNA Damage Analysis: γH2AX Immunofluorescence

This protocol visualizes and quantifies DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γH2AX) foci.

Materials:

  • Cells grown on coverslips in 12- or 24-well plates

  • This compound

  • Fixative (4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.3% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in multi-well plates and allow them to adhere.

    • Treat cells with this compound at the desired concentration and for the specified time. Include a positive control (e.g., etoposide) and a vehicle control.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a DAPI-containing mounting medium.

    • Acquire images using a fluorescence microscope.

  • Quantification:

    • Count the number of γH2AX foci per nucleus. A significant increase in foci number in this compound-treated cells compared to the control indicates increased DNA damage.

Mechanism of Action: Western Blot for PARP1 Hyper-PARylation

This protocol assesses the direct molecular effect of this compound by detecting the accumulation of poly(ADP-ribose) chains on PARP1.

Materials:

  • This compound-treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR or anti-PARP1 antibody overnight at 4°C.[6][7][8]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • A smear or shift to a higher molecular weight for PARP1 in this compound-treated samples indicates hyper-PARylation.[2]

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

This protocol evaluates the effect of this compound on cell cycle progression.

Materials:

  • This compound-treated and control cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Sample Preparation:

    • Harvest cells (including any floating cells) and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, to a final concentration of approximately 1x10^6 cells/mL.[9][10][11]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.[9][10][11][12]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to gate the cell populations and analyze the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase may indicate a this compound-induced cell cycle arrest.

References

Application Notes and Protocols for In Vivo Formulation of JA2131

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the preparation of an in vivo formulation for the PARG (Poly(ADP-ribose) Glycohydrolase) inhibitor, JA2131. The protocols outlined below are intended to ensure consistent and effective delivery of this compound in preclinical research settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₉N₅O₂S₂[1]
Molecular Weight 341.45 g/mol [1]
Appearance Solid[1]
IC₅₀ (PARG) 0.4 µM[1]
Solubility in DMSO ~12.5 mg/mL[2]
In Vivo Solubility ≥ 1.25 mg/mL in 10% DMSO + 90% Corn Oil[2]

Pre-formulation Assessment

Before preparing the final formulation, it is essential to conduct pre-formulation studies to understand the behavior of this compound under various conditions. These studies help in developing a stable and bioavailable dosage form.

Key Pre-formulation Experiments:
  • Solubility Profiling: Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents. This will help in identifying suitable vehicle components.

  • pH-Solubility Profile: Assess the solubility of this compound at different pH values to understand the impact of ionization on its solubility.[3][4]

  • Stability Analysis: Evaluate the chemical stability of this compound in the chosen solvent systems under accelerated conditions (e.g., elevated temperature and light exposure) to ensure the compound does not degrade during preparation and administration.[3]

  • Excipient Compatibility: Test the compatibility of this compound with commonly used excipients to identify any potential interactions that could affect its stability or performance.

A suggested workflow for pre-formulation assessment is illustrated below.

G cluster_0 Pre-formulation Assessment Workflow A This compound Compound B Solubility Screening (Various Solvents) A->B C pH-Solubility Profiling A->C D Excipient Compatibility Studies A->D F Select Optimal Vehicle System B->F C->F D->F E Stability Assessment (Temperature, Light) F->E G cluster_1 This compound Formulation Workflow A Weigh this compound B Dissolve in DMSO (Prepare Stock Solution) A->B C Vortex/Sonicate until clear B->C D Add Corn Oil (Dropwise with Vortexing) C->D E Final Formulation (10% DMSO in Corn Oil) D->E F Visual Inspection (Clarity, Homogeneity) E->F G cluster_2 This compound Mechanism of Action A DNA Damage B PARP Activation A->B C PAR Chain Synthesis (PARylation) B->C D PARG C->D G Accumulation of PAR Chains C->G J DNA Repair Protein Recruitment C->J F PAR Chain Degradation D->F E This compound E->D H Replication Fork Stalling G->H I Cell Death H->I

References

Troubleshooting & Optimization

Troubleshooting JA2131 solubility for experimental assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of JA2131 during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel, potent small molecule inhibitor being investigated for its therapeutic potential. Structurally, it is a highly lipophilic and planar molecule, characteristics that contribute to its high potency but also result in very low aqueous solubility.[1][2] For a compound to be accurately evaluated in biological assays, it must be fully dissolved in the aqueous assay medium.[3][4][5] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, underestimated potency, and high variability in results.[6][7]

Q2: What is the recommended starting solvent for dissolving this compound?

A2: For most in vitro applications, particularly cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[8] this compound is readily soluble in 100% DMSO, which allows for the preparation of a high-concentration stock solution that can then be serially diluted to a final working concentration in your aqueous assay buffer or cell culture medium.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound is transferred from a favorable organic solvent to a less favorable aqueous environment.[8][9] Here are several strategies to address this:

  • Optimize Dilution Technique: Warm your aqueous buffer (e.g., to 37°C) and add the DMSO stock drop-by-drop while vortexing or rapidly mixing. This rapid dispersion can prevent aggregation.[8]

  • Reduce Final Concentration: Your target concentration may be above this compound's solubility limit in the final assay medium. Test a range of lower concentrations to find the highest soluble concentration.[9]

  • Increase Co-solvent Percentage: A slightly higher final percentage of DMSO might be needed to maintain solubility. However, you must first determine the maximum DMSO concentration your cells can tolerate (see Protocol 2).[9]

  • Use an Intermediate Dilution Step: Instead of diluting directly from a 100% DMSO stock, create an intermediate dilution in a mixture of buffer and solvent before the final dilution into the assay medium.[8]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies significantly between cell lines. A general guideline is to keep the final concentration of DMSO at or below 0.5%, with 0.1% being considered safe for most cell types.[8] However, it is critical to perform a solvent toxicity control experiment to determine the maximum permissible DMSO concentration for your specific cell line and assay duration.[8] Concentrations above 1% are often cytotoxic.[9]

Q5: I'm observing high variability in my assay results. Could this be related to solubility?

A5: Yes, poor solubility is a major cause of inconsistent and irreproducible data.[6] If this compound is not fully dissolved, the actual concentration in your assay wells will be inconsistent, leading to variable biological effects.[6] Before running the full assay, visually inspect your final compound dilutions for any signs of cloudiness or precipitate. Centrifuging the plate and checking for a pellet can also reveal solubility issues.[6]

Q6: Are there alternatives to DMSO for solubilizing this compound?

A6: Yes, if DMSO is not suitable or effective, other co-solvents can be tested.[10] Common alternatives include N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycols (e.g., PEG 400).[11][12] The choice of solvent depends on the specific assay and its tolerance for these organic solvents. Additionally, formulation strategies using surfactants or lipids can be explored, particularly for in vivo studies.[10][13]

Q7: How does pH impact the solubility of this compound?

A7: The structure of this compound contains ionizable groups, making its solubility pH-dependent. As a weak base, this compound is expected to be more soluble in acidic conditions where it can be protonated to form a more soluble salt.[10][14] Adjusting the pH of your buffer to be slightly acidic (e.g., pH 6.0-6.5) may increase solubility. However, you must ensure the chosen pH is compatible with your biological system.[9]

Q8: When should I consider using cyclodextrins?

A8: Cyclodextrins should be considered when standard co-solvents fail to provide adequate solubility at the desired concentration.[15] These cyclic oligosaccharides have a hydrophobic core that can encapsulate this compound, forming a water-soluble "inclusion complex".[9][15] This can significantly enhance aqueous solubility.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in organic solvents, or the solvent quality is poor.1. Try gentle heating (e.g., 37°C water bath) or brief sonication to aid dissolution.[9] 2. Test alternative, more powerful organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[9] 3. Ensure you are using high-purity, anhydrous DMSO. Water absorption can reduce its solvating power.[7]
Compound precipitates immediately upon dilution into aqueous assay buffer. The final concentration exceeds the thermodynamic solubility limit in the aqueous medium. The co-solvent percentage is too low.1. Perform a kinetic solubility assay (see Protocol 3) to determine the maximum soluble concentration in your specific buffer. 2. Reduce the final concentration of this compound in your assay.[9] 3. Increase the final co-solvent percentage, staying within the tolerated limit for your assay. 4. Try a different co-solvent or a co-solvent mixture (e.g., DMSO/Ethanol).[10] 5. Consider using a cyclodextrin-based formulation.[10]
The solution is initially clear but becomes cloudy or shows precipitate over time. The compound is in a supersaturated state and is slowly precipitating. The compound may be unstable in the buffer.1. Use the prepared solutions immediately after dilution. 2. Re-evaluate the maximum soluble concentration; you may be working at the edge of solubility. 3. Assess the stability of this compound in your chosen buffer system over the time course of your experiment.
High variability or poor reproducibility in assay results. Inconsistent compound concentration due to partial dissolution or precipitation. Adsorption of the compound to plasticware.1. Visually inspect all solutions and plates for precipitation before and after the experiment.[6] 2. Include a solubility-enhancing agent like a non-ionic surfactant (e.g., Tween-80 at 0.01-0.05%) in your buffer, if compatible with the assay.[17] 3. Consider using low-adsorption microplates. 4. Re-prepare stock solutions and perform rigorous quality control.

Quantitative Data Summary

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventDielectric ConstantSolubility (mg/mL) at 25°CNotes
Water80.1< 0.001Practically insoluble.
Phosphate-Buffered Saline (pH 7.4)~80< 0.001Insoluble in physiological buffers.
Ethanol (100%)24.5~5Moderate solubility.
N,N-Dimethylformamide (DMF)36.7> 50High solubilizing power; can be more toxic than DMSO.[9]
Dimethyl Sulfoxide (DMSO)47.2> 100Excellent solubilizing power; the standard choice for stock solutions.[9]

Table 2: Recommended Maximum Final Concentrations of Co-solvents in Cell-Based Assays

Co-solventGeneral Max. Concentration (%)Considerations
Dimethyl Sulfoxide (DMSO)≤ 0.5%Most common and well-tolerated. Cell line-specific toxicity should always be verified.[8]
Ethanol≤ 0.5%Can be cytotoxic and may have biological effects.
N,N-Dimethylformamide (DMF)≤ 0.1%Generally more toxic to cells than DMSO.
Polyethylene Glycol 400 (PEG 400)≤ 1.0%Less toxic than DMSO but has lower solvating power for highly lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder (MW: 450.5 g/mol ), anhydrous sterile-filtered DMSO, sterile microcentrifuge tubes, analytical balance, calibrated pipette.

  • Procedure:

    • Calculate the required mass of this compound for your desired volume (e.g., for 1 mL of 50 mM stock, weigh 22.53 mg).

    • Carefully weigh the this compound powder and place it in a sterile vial.

    • Add the calculated volume of 100% anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If needed, brief sonication or gentle warming in a 37°C water bath can be used.[8]

    • Once fully dissolved, visually inspect for any remaining particulates.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Tolerated Solvent Concentration

  • Objective: To find the highest concentration of a solvent (e.g., DMSO) that does not significantly affect cell viability in your specific assay.

  • Procedure:

    • Plate your cells in a 96-well plate at the same density you would use for your experiment and allow them to adhere/stabilize.

    • Prepare a dilution series of your solvent (e.g., DMSO) in your complete cell culture medium. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control.

    • Replace the medium in the wells with the medium containing the different solvent concentrations. Include at least three replicate wells for each condition.

    • Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

    • At the end of the incubation, perform a cell viability assay (e.g., MTT, CellTiter-Glo®).

    • Plot cell viability (%) against the solvent concentration. The highest concentration that maintains high cell viability (e.g., >90%) is your maximum acceptable solvent concentration.[8]

Protocol 3: Kinetic Solubility Assay for this compound in Assay Buffer

  • Objective: To determine the apparent solubility of this compound in your final assay buffer when diluted from a DMSO stock.

  • Procedure:

    • Prepare a high-concentration (e.g., 10 mM) stock of this compound in 100% DMSO.

    • In a 96-well plate, add your assay buffer to multiple wells.

    • Add a small volume of the DMSO stock to the buffer to make a dilution series (e.g., final concentrations of 100, 50, 25, 10, 5, 1 µM). Ensure the final DMSO percentage is constant and at a level compatible with your assay.

    • Seal the plate and allow it to equilibrate by shaking at room temperature for 1-2 hours.

    • After incubation, check each well for visible precipitate.

    • To quantify, centrifuge the plate at high speed (e.g., >4,000 x g) for 20 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a suitable method like HPLC-UV or LC-MS.

    • The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is the kinetic solubility limit.

Visualizations

G start Start: Weigh this compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute check Visual Inspection: Precipitate or Clear? dilute->check assay Proceed with Experimental Assay check->assay Clear troubleshoot Go to Troubleshooting Guide check->troubleshoot Precipitate

Caption: General workflow for solubilizing this compound for biological assays.

G precipitate Problem: Precipitation upon dilution q1 Is the final concentration as low as possible? precipitate->q1 reduce_conc Action: Reduce final This compound concentration q1->reduce_conc No q2 Is the final DMSO% optimized and tolerated? q1->q2 Yes a1_yes Yes a1_no No reduce_conc->precipitate optimize_dmso Action: Determine max tolerated DMSO% and adjust q2->optimize_dmso No q3 Have alternative methods been tried? q2->q3 Yes a2_yes Yes a2_no No optimize_dmso->precipitate try_alternatives Action: Test alternative co-solvents, pH adjustment, or cyclodextrins q3->try_alternatives No end Solution Found or Compound Unsuitable q3->end Yes a3_no No try_alternatives->precipitate

Caption: Troubleshooting flowchart for compound precipitation issues.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK

References

Technical Support Center: Optimizing JA2131 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JA2131 in cytotoxicity assays. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG).[1][2] PARG is a key enzyme involved in the DNA damage response, specifically in the degradation of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes.[2][3] By inhibiting PARG, this compound leads to the accumulation of PAR, which in turn causes replication fork stalling and ultimately results in cancer cell death.[1][2][4]

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A2: Based on published data, a broad concentration range of 0.1 µM to 100 µM is a suitable starting point for most cancer cell lines. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: What incubation time should be used when treating cells with this compound?

A3: Incubation times for this compound can range from 24 to 72 hours. A common time point for assessing cytotoxicity is 72 hours.[1] However, time-course experiments are recommended to determine the optimal incubation period for your specific experimental objectives and cell line.

Q4: Which cytotoxicity assay is most suitable for use with this compound?

A4: Several assays can be used to measure cytotoxicity induced by this compound. Common choices include metabolic activity assays like MTT and MTS, and membrane integrity assays like the LDH release assay. The choice of assay may depend on the specific cell line and experimental question.

Q5: Are there known IC50 values for this compound in specific cell lines?

A5: Yes, some IC50 values for this compound after a 72-hour incubation have been reported:

  • PC3 (prostate cancer): 33.05 µM[1]

  • A172 (glioblastoma): 55.34 µM[1]

  • MRC-5 (normal lung fibroblast): 132 µM[1]

It is important to note that these values should be used as a reference, and the IC50 should be determined empirically for your specific cell line and experimental conditions.

Data Summary: Reported this compound Concentrations and Effects

Cell LineConcentrationIncubation TimeEffectReference
PC333.05 µM72 hoursIC50[1]
A17255.34 µM72 hoursIC50[1]
MRC-5132 µM72 hoursIC50[1]
MCF-7, PC3, MDA-MB-23110 µM2 weeksSuppression of colony formation[1]
PC310 mM1-2 hoursHyperPARylation of PARP1[1]

Experimental Workflow and Signaling Pathway

JA2131_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate treat_cells Treat Cells seed_plate->treat_cells Incubate Overnight prepare_this compound Prepare this compound Dilutions prepare_this compound->treat_cells cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) treat_cells->cytotoxicity_assay Incubate (24-72h) read_plate Read Plate cytotoxicity_assay->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 JA2131_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_parg_action PARG Function cluster_ja2131_inhibition This compound Inhibition dna_damage DNA Damage parp PARP Activation dna_damage->parp par_synthesis PAR Synthesis parp->par_synthesis parg PARG par_synthesis->parg par_accumulation PAR Accumulation par_degradation PAR Degradation parg->par_degradation dna_repair DNA Repair & Replication Fork Stability par_degradation->dna_repair This compound This compound This compound->parg replication_stalling Replication Fork Stalling par_accumulation->replication_stalling cell_death Cell Death replication_stalling->cell_death Troubleshooting_Flowchart start Unexpected Results in Cytotoxicity Assay check_variability High Variability? start->check_variability check_signal Low Signal/No Response? check_variability->check_signal No variability_solutions Review Seeding Technique Check Pipetting Accuracy Address Edge Effects check_variability->variability_solutions Yes check_background High Background? check_signal->check_background No signal_solutions Increase this compound Concentration Extend Incubation Time Verify Compound Activity check_signal->signal_solutions Yes end Obtain Reliable Data check_background->end No (Consult further documentation) background_solutions Optimize Cell Density Test for Contamination Check Media Components check_background->background_solutions Yes variability_solutions->end Re-run Experiment signal_solutions->end Re-run Experiment background_solutions->end Re-run Experiment

References

Technical Support Center: Improving the Bioavailability of JA2131 for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of JA2131 for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a potent and specific small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG) with an IC50 of 0.4 μM.[1][2] It is a cell-permeable and cell-active compound that regulates DNA damage responses, causes replication fork stalling, and can lead to cancer cell death.[1][2][3] Its structural similarity to caffeine suggests it is likely to have good bioavailability.[3]

PropertyValueReference
Molecular FormulaC13H19N5O2S2[2]
Molecular Weight341.45 g/mol [2]
AppearanceWhite to off-white solid powder[2]
In Vitro Solubility~12.5 mg/mL in DMSO[2]
In Vivo Formulation Solubility≥ 1.25 mg/mL in 10% DMSO + 90% Corn Oil[1][2]

Q2: What are the known formulation strategies for administering this compound in vivo?

A commonly used formulation for this compound is a solution of 10% DMSO and 90% Corn Oil, which yields a clear solution of at least 1.25 mg/mL.[1][2]

Q3: What are the general approaches to improve the bioavailability of a poorly soluble compound like this compound?

Several strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5][6][7][8][9][10] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate.[4][6][8]

  • Formulation Strategies:

    • Co-solvents: Using water-miscible organic solvents to increase solubility.[4][5]

    • pH Modification: For ionizable drugs, adjusting the pH of the vehicle can enhance solubility.[4]

    • Surfactants: These can be used to create micelles that encapsulate the drug, improving its solubility.[4]

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as oily solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[4][5][7]

    • Solid Dispersions: Dispersing the drug in a solid polymer matrix in its amorphous form can enhance solubility and dissolution.[6][11]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[4][7]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound in animal studies.

  • Potential Cause: Inconsistent dissolution of this compound in the gastrointestinal (GI) tract due to its poor aqueous solubility.[12] Differences in GI motility and food effects can also contribute to variability.[12]

  • Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure consistent fasting periods for all animals before dosing to minimize food-related effects on absorption.[12]

    • Optimize Formulation: Consider more advanced formulation strategies beyond a simple suspension, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion, to improve dissolution consistency.

    • Particle Size Control: If using a suspension, ensure the particle size of this compound is consistent across batches through micronization.

    • Increase Sample Size: A larger cohort of animals can help to statistically mitigate high inter-individual variability.[12]

Issue 2: Low oral bioavailability despite good in vitro permeability.

  • Potential Cause: This discrepancy often points to either poor dissolution in the GI tract or significant first-pass metabolism in the gut wall or liver.[12]

  • Troubleshooting Steps:

    • Enhance Dissolution Rate: Employ formulation strategies that increase the dissolution rate, such as creating an amorphous solid dispersion or a lipid-based formulation.[11]

    • Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound. If metabolism is high, consider co-administration with a metabolic inhibitor (if appropriate for the study) or investigate alternative routes of administration.

    • Assess Efflux Transporter Involvement: Use in vitro models like Caco-2 cells with specific inhibitors to determine if this compound is a substrate for efflux transporters like P-glycoprotein.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation in 10% DMSO and 90% Corn Oil

This protocol is based on the formulation information provided by suppliers.[1][2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • To prepare the final dosing solution, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil to achieve a 1 mL working solution with a final concentration of 1.25 mg/mL.

  • Mix the solution thoroughly by vortexing until it is a clear solution.

  • Administer the formulation to the animals via oral gavage.

Protocol 2: General Workflow for Evaluating Oral Bioavailability of this compound

This protocol outlines the key steps for a preliminary in vivo pharmacokinetic study.

1. Formulation Preparation:

  • Prepare the chosen formulation of this compound (e.g., aqueous suspension, solid dispersion, or SEDDS) on the day of dosing.

  • Ensure the formulation is homogenous and verify the concentration.

2. Animal Dosing:

  • Acclimatize animals to the experimental conditions for at least 3 days prior to the study.[12]

  • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

  • Administer the formulation via oral gavage. For determination of absolute bioavailability, a separate cohort will receive an intravenous (IV) administration of a solubilized form of this compound.

3. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood samples by centrifugation to separate the plasma.

4. Bioanalysis:

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

5. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Determine the absolute oral bioavailability by comparing the AUC from the oral administration to the AUC from the IV administration.

Visualizations

G cluster_0 Factors Affecting this compound Bioavailability This compound This compound (Poor Aqueous Solubility) Dissolution Dissolution in GI Tract This compound->Dissolution Absorption Absorption across Gut Wall Dissolution->Absorption Metabolism First-Pass Metabolism (Gut Wall and Liver) Absorption->Metabolism SystemicCirculation Systemic Circulation (Bioavailable this compound) Absorption->SystemicCirculation Directly Metabolism->SystemicCirculation Reduced Amount

Caption: Key physiological barriers affecting the oral bioavailability of this compound.

G cluster_1 Workflow for Improving this compound Bioavailability Start Problem: Low Bioavailability of this compound Formulation Develop Advanced Formulation (e.g., SEDDS, Solid Dispersion) Start->Formulation InVitro In Vitro Characterization (Dissolution, Stability) Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Analysis Bioanalysis of Plasma Samples (LC-MS/MS) InVivo->Analysis Evaluation Evaluate PK Parameters (Cmax, Tmax, AUC) Analysis->Evaluation Decision Decision: Optimized Formulation? Evaluation->Decision Decision->Formulation No, Re-formulate End Proceed with Efficacy Studies Decision->End Yes

Caption: An iterative workflow for the formulation development and evaluation of this compound.

G cluster_2 This compound Signaling Pathway DNA_Damage DNA Damage / Replication Stress PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation (Protein Modification) PARP1->PARylation PARG PARG PARylation->PARG DDR DNA Damage Response (Repair, Cell Cycle Arrest) PARylation->DDR CellDeath Cell Death / Fork Stalling PARylation->CellDeath Accumulation leads to DePARylation De-PARylation (Signal Termination) PARG->DePARylation This compound This compound This compound->PARG Inhibits

Caption: The role of this compound in inhibiting the PARG-mediated de-PARylation pathway.

References

Technical Support Center: Stability of JA2131 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the small molecule JA2131 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is it important to assess the stability of this compound in cell culture media?

A1: Assessing the stability of this compound is critical for the accuracy and reproducibility of in vitro experiments. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its potency or efficacy.[1] Furthermore, degradation products could have their own biological activities or cytotoxic effects, confounding the interpretation of experimental results.

Q2: What are the common causes of small molecule degradation in cell culture media?

A2: Several factors can contribute to the degradation of a small molecule like this compound in a typical cell culture environment:

  • pH: The pH of the culture medium can influence the rate of hydrolysis of chemically susceptible bonds within the molecule.[1]

  • Temperature: Standard incubation at 37°C can accelerate the degradation of compounds that are thermally labile.[1]

  • Light Exposure: Photosensitive compounds can degrade when exposed to light.[1]

  • Reactive Components in Media: Serum, a common supplement in cell culture media, contains enzymes that may metabolize the compound.[1] Reactive oxygen species can also be present and lead to oxidation.

  • Solubility Issues: Poor solubility can cause the compound to precipitate out of solution over time, which reduces its effective concentration in the media.[1][2]

Q3: How can I determine if this compound is degrading in my cell culture medium?

A3: The stability of this compound can be assessed by incubating it in the cell culture medium under your specific experimental conditions (e.g., 37°C, 5% CO2) over a time course. Aliquots of the medium should be collected at different time points and analyzed for the concentration of the parent compound. A decrease in the concentration of the parent compound over time is indicative of instability.[1][2]

Q4: What analytical methods are suitable for quantifying this compound in cell culture media?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are the most common and reliable methods for quantifying small molecules like this compound in biological matrices.[1][3] LC-MS/MS is particularly advantageous due to its high sensitivity and specificity, which allows for the detection of both the parent compound and any potential degradation products.[2][4]

Q5: Should I be concerned about this compound binding to plasticware?

A5: Yes, hydrophobic compounds can adsorb to the surface of plastic labware, such as flasks and plates. This can reduce the effective concentration of the compound in the media and is a non-degradative cause of compound loss. It is advisable to test for this by comparing the concentration of the compound in media that has been incubated in labware versus a control in a low-binding container (e.g., glass).

Troubleshooting Guide

Issue 1: I'm observing inconsistent or lower-than-expected biological activity of this compound in my cell-based assays.

  • Potential Cause: This could be a sign of this compound degradation in the cell culture medium.[1][3] Inconsistent results can arise from variations in the preparation and incubation times of the compound.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid using pre-diluted media that has been stored for an extended period.[1]

    • Perform a Stability Study: Conduct a time-course experiment to determine the stability of this compound under your specific assay conditions as detailed in the experimental protocol below.

    • Minimize Freeze-Thaw Cycles: Aliquot your stock solution of this compound to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Issue 2: My analytical results (HPLC/LC-MS) show a rapid decrease in the concentration of this compound over a short period.

  • Potential Cause: This suggests that this compound is unstable under your incubation conditions. The degradation could be due to hydrolysis, enzymatic activity from serum, or other reactions with media components.

  • Solution:

    • Test in Simpler Matrices: To identify the cause of degradation, assess the stability of this compound in simpler aqueous solutions, such as phosphate-buffered saline (PBS), and compare it to the stability in complete cell culture medium and serum-free medium.

    • Use Serum-Free Media: If your experiment allows, consider using serum-free or reduced-serum media to minimize enzymatic degradation.[1]

    • Adjust pH: If you suspect pH-mediated degradation, ensure the pH of your media is stable throughout the experiment and consider if slight adjustments are possible without affecting cell health.

Issue 3: I am having difficulty quantifying the concentration of this compound using HPLC/LC-MS.

  • Potential Cause 1: Inadequate Analytical Method: The chosen analytical method may not be sensitive or specific enough for your compound in a complex matrix like cell culture media.

    • Solution: Develop a robust and sensitive analytical method, preferably using LC-MS/MS for its specificity.[3][6] Ensure proper validation of the method for linearity, accuracy, and precision.

  • Potential Cause 2: Interference from Media Components: Components in the cell culture medium can interfere with the detection of your compound.

    • Solution: Implement a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances before analysis.

  • Potential Cause 3: Common HPLC Issues: Problems such as baseline drift, ghost peaks, or pressure fluctuations can affect quantification.[7][8]

    • Solution: Ensure the HPLC system is well-maintained. Use high-purity solvents, degas the mobile phase, and allow for sufficient column equilibration.[7]

Data Presentation

Table 1: Stability of this compound in Cell Culture Media at 37°C
Time Point (Hours)Concentration of this compound (µM)% Remaining
010.12100.0%
29.8597.3%
48.9188.0%
87.6375.4%
126.5564.7%
244.2141.6%
481.8918.7%
Table 2: Calculated Half-Life of this compound
Medium TypeTemperature (°C)Calculated Half-Life (t½) in Hours
Complete Medium (+10% FBS)3719.5
Serum-Free Medium3742.8
PBS (pH 7.4)37> 72

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general procedure to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Cell culture medium (e.g., DMEM, with and without 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Analytical instrumentation (HPLC or LC-MS/MS)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO.

  • Prepare Working Solutions: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium (with and without serum) and PBS to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of each working solution. This will serve as your T=0 time point. Process this sample immediately for analysis or store it at -80°C.

  • Incubation: Place the remaining working solutions in an incubator under standard cell culture conditions (37°C, 5% CO2).

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each solution.

  • Sample Processing: For each aliquot, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube or vial for analysis by HPLC or LC-MS/MS to determine the concentration of this compound.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The half-life (t½) can be determined by plotting the natural logarithm of the remaining concentration against time and fitting it to a first-order decay model.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Dilute Stock to 10 µM in Pre-warmed Media/PBS prep_stock->prep_working t0_sample T=0 Sample Collection prep_working->t0_sample incubate Incubate at 37°C, 5% CO2 prep_working->incubate process Protein Precipitation (Acetonitrile + IS) t0_sample->process Process Immediately time_points Collect Samples at 2, 4, 8, 12, 24, 48h incubate->time_points time_points->process analyze LC-MS/MS Analysis process->analyze calculate Calculate % Remaining and Half-Life (t½) analyze->calculate

Caption: Workflow for assessing the stability of this compound in cell culture media.

References

Best practices for storing and handling JA2131 to prevent degradation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the PARG inhibitor JA2131 to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3] It is soluble in DMSO at a concentration of 12.5 mg/mL (36.61 mM).[1] For optimal solubility, ultrasonic agitation and warming to 60°C may be necessary.[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]

Q3: How should I store this compound stock solutions?

A: Once dissolved, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For long-term storage, aliquots should be kept at -80°C and are stable for up to 6 months.[1] For short-term storage, -20°C is suitable for up to 1 month.[1][2]

Q4: Can this compound be shipped at room temperature?

A: Yes, this compound is stable at ambient temperature for the short durations typical of shipping and customs clearance.[2] However, upon receipt, it should be immediately stored under the recommended conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Difficulty dissolving this compound powder 1. Inappropriate solvent. 2. Low-quality or hydrated DMSO. 3. Insufficient mixing or temperature.1. Ensure you are using DMSO as the solvent. 2. Use a fresh, unopened bottle of anhydrous DMSO.[1] 3. Use an ultrasonic bath and/or warm the solution to 60°C to aid dissolution.[1]
Precipitate formation in stock solution after freezing 1. Solution concentration is too high. 2. Improper storage. 3. Repeated freeze-thaw cycles.1. Ensure the concentration does not exceed the recommended solubility limits. 2. Store aliquots at -80°C for long-term storage.[1] 3. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1]
Inconsistent experimental results 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration due to incomplete dissolution or precipitation.1. Verify that the storage conditions and duration for both the powder and stock solutions are within the recommended guidelines. 2. Before use, ensure the stock solution is completely dissolved. If necessary, warm and vortex the solution.
Loss of compound activity 1. Exceeded storage time. 2. Frequent exposure to room temperature. 3. Contamination of stock solution.1. Check the date of preparation and storage duration. Discard any solutions stored beyond the recommended period.[1][2] 2. Minimize the time stock solutions are kept at room temperature. Thaw on ice and use immediately. 3. Use sterile techniques when preparing and handling solutions to prevent microbial or chemical contamination.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Solid Powder -20°C3 years[2]
4°C2 years[2]
In Solvent (DMSO) -80°C6 months[1][2]
-20°C1 month[1][2]

Table 2: Solubility of this compound

Solvent Concentration
DMSO12.5 mg/mL (36.61 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 341.45 g/mol )[1]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock solution, you will need 3.41 mg of this compound.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 60°C can also be applied if necessary.[1]

    • Once the solution is clear, aliquot it into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months.[1]

Visualizations

Diagram 1: this compound Handling and Storage Workflow

JA2131_Workflow Receipt Receipt of this compound Powder Storage_Powder Store Powder -20°C (3 years) or 4°C (2 years) Receipt->Storage_Powder Prep_Stock Prepare Stock Solution (Anhydrous DMSO) Storage_Powder->Prep_Stock Solubilize Solubilize (Vortex, Sonicate, Warm to 60°C) Prep_Stock->Solubilize Degradation Potential Degradation Prep_Stock->Degradation Improper Solvent Aliquot Aliquot into Single-Use Volumes Solubilize->Aliquot Solubilize->Degradation Incomplete Dissolution Storage_Solution Store Solution -80°C (6 months) or -20°C (1 month) Aliquot->Storage_Solution Experiment Use in Experiment Storage_Solution->Experiment Storage_Solution->Degradation Freeze-Thaw Cycles

Caption: Workflow for proper handling and storage of this compound.

Diagram 2: this compound Mechanism of Action - PARG Inhibition

This compound is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG).[3] PARG is a key enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains, a post-translational modification involved in DNA damage repair and other cellular processes.[4] By inhibiting PARG, this compound leads to the accumulation of PAR chains, a state known as hyperPARylation.[5] This accumulation can cause replication fork stalling and ultimately lead to cancer cell death.[1]

PARG_Inhibition cluster_0 Normal Cellular Process cluster_1 Effect of this compound PARP PARP Activation (DNA Damage) PAR_synthesis PAR Synthesis PARP->PAR_synthesis PARG PARG Activity PAR_synthesis->PARG PAR_degradation PAR Degradation PARG->PAR_degradation PARG_inhibited PARG Inhibited DDR DNA Damage Repair PAR_degradation->DDR This compound This compound This compound->PARG_inhibited HyperPARylation HyperPARylation (PAR Accumulation) PARG_inhibited->HyperPARylation Replication_Stall Replication Fork Stalling HyperPARylation->Replication_Stall Cell_Death Cancer Cell Death Replication_Stall->Cell_Death

Caption: Simplified signaling pathway of this compound-mediated PARG inhibition.

References

Refining JA2131 treatment duration for maximal therapeutic effect.

Author: BenchChem Technical Support Team. Date: November 2025

JA2131 Technical Support Center

This guide provides troubleshooting advice and frequently asked questions for researchers working to refine the treatment duration of this compound for maximal therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of the tyrosine kinase KX. By binding to the ATP pocket of KX, it prevents autophosphorylation and subsequent activation of downstream pro-survival signaling cascades, primarily the MAPK and PI3K/AKT pathways. This leads to cell cycle arrest and apoptosis in tumor cells with a constitutively active GFRY-KX signaling axis.

Q2: We are observing lower than expected cytotoxicity in our GFRY-mutant cell lines. What are the potential causes?

A2: Several factors could contribute to this observation:

  • Suboptimal Concentration: Ensure the concentration of this compound is appropriate for the specific cell line being used. Refer to the dose-response tables below.

  • Drug Stability: this compound is light-sensitive. Ensure it is stored properly and that media containing the drug is freshly prepared.

  • Cell Line Integrity: Confirm the identity and mutation status of your cell line. Genetic drift during continuous passaging can alter drug sensitivity.

  • Presence of Alternative Signaling Pathways: Cells may have developed resistance through the activation of bypass signaling pathways. Consider performing a phospho-kinase array to investigate.

Q3: How long should we treat our cells with this compound to see a significant effect?

A3: The optimal treatment duration is cell-line dependent and is linked to the cell doubling time. For most sensitive cell lines, a significant reduction in cell viability is observable within 48-72 hours. However, for maximal therapeutic effect without inducing resistance, a cyclical dosing strategy may be more effective than continuous exposure. See the experimental protocols for a detailed workflow on optimizing treatment duration.

Q4: Are there known mechanisms of resistance to this compound?

A4: While research is ongoing, two primary mechanisms of acquired resistance have been identified:

  • Secondary Mutations in KX: Specific mutations in the KX kinase domain can reduce the binding affinity of this compound.

  • Upregulation of Bypass Pathways: Increased signaling through parallel pathways (e.g., other receptor tyrosine kinases) can compensate for the inhibition of the GFRY-KX axis.

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Issue 1: High Variability in Cell Viability Assays
Potential Cause Recommended Solution
Inconsistent Seeding Density Ensure a uniform single-cell suspension before plating. Use a calibrated automated cell counter for accuracy.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Contamination (Mycoplasma) Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response.
Reagent Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock.
Issue 2: Inconsistent Western Blot Results for p-KX
Potential Cause Recommended Solution
Rapid Phosphatase Activity Lyse cells directly in ice-cold lysis buffer containing phosphatase and protease inhibitors. Minimize the time between cell harvesting and lysis.
Suboptimal Antibody Validate the specificity of your primary antibody for phosphorylated KX (p-KX). Use a positive control (e.g., cells stimulated with GFRY ligand) and a negative control (e.g., cells treated with a high concentration of this compound).
Low Protein Expression Ensure you are loading a sufficient amount of total protein (20-30 µg is standard). Use a sensitive ECL substrate for detection.

Quantitative Data Summary

Table 1: Dose-Response of this compound in GFRY-Mutant Cancer Cell Lines (72h Treatment)
Cell LineIC50 (nM)Hill SlopeMax Inhibition (%)
TumorLine-A 15.21.198.5
TumorLine-B 28.90.995.2
TumorLine-C 150.70.880.1
NormalCell-1 >10,000N/A< 5
Table 2: Effect of this compound Treatment Duration on Apoptosis (Annexin V Staining)
Treatment Duration% Apoptotic Cells (TumorLine-A, 20nM this compound)% Apoptotic Cells (NormalCell-1, 20nM this compound)
24 hours 15.3%1.2%
48 hours 45.8%1.5%
72 hours 78.2%1.8%
96 hours 80.1% (Increased Necrosis)2.1%

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay for IC50 Determination
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 1 µM to 0.1 nM. Include a vehicle control (DMSO).

  • Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-3 hours until color development is sufficient.

  • Data Acquisition: Read the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for KX Pathway Activation
  • Treatment & Lysis: Plate 2x10^6 cells in a 6-well plate. After overnight adherence, treat with this compound (e.g., 0, 10, 50, 200 nM) for 24 hours. Wash with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 25 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-KX, anti-KX, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an ECL substrate and an imaging system.

Visualizations

GFRY_KX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRY GFRY (Receptor Tyrosine Kinase) KX KX (Tyrosine Kinase) GFRY->KX Activates PI3K PI3K KX->PI3K RAS RAS KX->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->KX Inhibits

Caption: The GFRY-KX signaling pathway and the inhibitory action of this compound.

Treatment_Optimization_Workflow A 1. In Vitro IC50 Determination (72h endpoint) B 2. Time-Course Viability Assay (24, 48, 72, 96h) A->B C 3. Western Blot Analysis (Pathway Inhibition at 6, 12, 24h) B->C D 4. Cyclical vs. Continuous Dosing Study (In vitro proliferation over 14 days) C->D E 5. In Vivo Xenograft Study (Tumor Growth Inhibition) D->E F Decision Point: Select Optimal Duration & Schedule E->F Troubleshooting_Tree Start Low this compound Efficacy Observed Q1 Is IC50 > 100nM? Start->Q1 A1_Yes Potential intrinsic resistance. Q1->A1_Yes Yes A1_No Issue is likely experimental. Q1->A1_No No Q2 Check Western Blot: Is p-KX inhibited? A1_Yes->Q2 Q3 Confirm Drug Stability & Cell Seeding Density A1_No->Q3 A2_Yes Resistance is downstream of KX or via bypass pathway. Q2->A2_Yes Yes A2_No Verify drug activity & cell line. Check for KX mutations. Q2->A2_No No A3_OK Proceed to pathway analysis (Q2). Q3->A3_OK OK A3_Issue Rectify protocol and repeat viability assay. Q3->A3_Issue Issue Found A3_OK->Q2

Optimization of JA2131 dose-response curves in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing dose-response experiments with the PARG inhibitor, JA2131. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and ensure robust, reproducible results across different cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our this compound dose-response curves between experiments. What are the common causes?

A1: Variability in dose-response assays can stem from several factors:

  • Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range. Genetic drift can occur at high passage numbers, altering drug sensitivity.

  • Seeding Density: Inconsistent initial cell numbers will lead to variable results. Optimize and strictly adhere to a standardized seeding density for each cell line.

  • Compound Stability and Storage: this compound, like any small molecule, can degrade. Ensure it is stored correctly, and prepare fresh dilutions for each experiment from a validated stock solution.

  • Assay Incubation Time: The duration of drug exposure is critical. An incubation time that is too short may not allow for the full cytotoxic effect to manifest, while an overly long incubation can lead to confounding effects from nutrient depletion or cell overgrowth in control wells. A 72-hour incubation is a common starting point.[1]

  • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for trypan blue). The choice of assay can influence the apparent cytotoxicity.

Q2: The IC50 value we are obtaining for this compound in our cell line is different from published values. Why might this be?

A2: Discrepancies in IC50 values are common and can be attributed to:

  • Different Cell Line Authentication: Ensure your cell line is authenticated. Misidentified or cross-contaminated cell lines will yield different results.

  • Variations in Experimental Protocols: As mentioned above, differences in cell density, incubation time, and the specific viability assay used can all lead to shifts in the calculated IC50.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Use a consistent and reported percentage of FBS.

  • Data Analysis and Curve Fitting: The model used to fit the dose-response curve (e.g., four-parameter logistic regression) and the software's algorithm can slightly alter the calculated IC50.

Q3: Our dose-response curve for this compound does not reach 100% cell death at the highest concentrations. Is this normal?

A3: Yes, this is a common observation. A plateau at a level above 0% viability can indicate a subpopulation of resistant cells or that the drug's primary mechanism leads to cytostatic (growth inhibition) rather than cytotoxic (cell death) effects at the tested concentrations. Consider extending the concentration range or combining this compound with another agent to overcome this resistance.

Q4: How can we confirm that this compound is working through its intended mechanism of PARG inhibition in our cells?

A4: The primary downstream effect of PARG inhibition is the accumulation of poly(ADP-ribose) (PAR) chains on PARP1, leading to its hyperPARylation and trapping on chromatin.[2][3] You can verify this mechanism by:

  • Western Blotting: Treat cells with this compound and probe for PAR. An increase in high molecular weight smears, particularly for PARP1, indicates hyperPARylation.[2][3]

  • Immunofluorescence: This method can be used to visualize the accumulation of nuclear PAR after drug treatment, often in combination with a DNA-damaging agent to enhance the signal.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Curve Fit (Low R² Value) - Inaccurate dilutions- Inconsistent cell seeding- Assay interference (e.g., compound precipitates at high concentrations)- Prepare fresh serial dilutions for each experiment.- Optimize and standardize cell seeding protocol.- Visually inspect wells for precipitation. If observed, consider using a different solvent or lowering the maximum concentration.
Steep or Shallow Hill Slope - Steep slope: May indicate cooperative binding or a very sensitive switch-like response.- Shallow slope: Can suggest complex mechanisms of action, drug instability, or issues with the assay.- Ensure a sufficient number of data points are collected around the IC50 to accurately define the slope.- If the slope is consistently very shallow, investigate potential off-target effects or assay artifacts.
Inconsistent Top and Bottom Plateaus - Control wells are not behaving as expected (e.g., vehicle control shows some toxicity, or maximum concentration does not achieve maximal effect).- Edge effects on the microplate.- Run a vehicle-only control to ensure the solvent (e.g., DMSO) is not toxic at the concentration used.- To mitigate edge effects, avoid using the outer wells of the plate or fill them with media without cells.
Cell Line Appears Resistant to this compound - The cell line may have intrinsic resistance mechanisms (e.g., drug efflux pumps, altered DNA damage response pathways).- Insufficient drug exposure time.- Profile the expression of key DNA repair proteins in your cell line.- Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal drug incubation period.

Data Presentation: this compound IC50 Values

The following table summarizes reported IC50 values for this compound in various human cancer cell lines, providing a baseline for comparison.

Cell LineCancer TypeIC50 (µM)Assay Conditions
PC3Prostate Cancer33.0572-hour incubation
A172Glioblastoma55.3472-hour incubation
MDA-MB-231Breast CancerNot explicitly stated, but dose-response curve providedClonogenic survival assay after 2-hour treatment + 3 Gy IR, followed by ~2 weeks growth[2]
MCF-7Breast CancerNot explicitly stated, but shown to suppress colony formation at 10 µMClonogenic survival assay after 2-hour treatment + 3 Gy IR, followed by ~2 weeks growth[2]
MRC-50Normal Lung Fibroblast13272-hour incubation

Note: IC50 values are highly dependent on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Dose-Response Curve Generation

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common concentration range to start with is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.

Protocol 2: Western Blot for Detection of PARP1 HyperPARylation

This protocol is to confirm the on-target effect of this compound by detecting the accumulation of PAR on PARP1.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer system

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 2-4 hours). To enhance the signal, you can co-treat with a DNA damaging agent (e.g., 7 Gy ionizing radiation) and allow cells to recover for 1 hour before lysis.[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Wash and detect the signal using a chemiluminescence substrate and an imaging system.

  • Analysis: Look for an increase in a high-molecular-weight smear corresponding to PARP1 in the this compound-treated samples when blotting for PAR or PARP1. This indicates hyperPARylation.

Visualizations

JA2131_Mechanism_of_Action cluster_0 Normal DNA Repair cluster_1 Effect of this compound PARP1 PARP1 PAR_chains PAR Chains PARP1->PAR_chains synthesizes PARG PARG HyperPARylation HyperPARylation & PARP1 Trapping SSB Single-Strand Break SSB->PARP1 activates PAR_chains->PARG hydrolyzes DDR DNA Damage Response Proteins PAR_chains->DDR recruits Repair DNA Repair DDR->Repair This compound This compound This compound->PARG inhibits Replication_Fork_Stalling Replication Fork Stalling HyperPARylation->Replication_Fork_Stalling Cell_Death Cancer Cell Death Replication_Fork_Stalling->Cell_Death

Caption: Mechanism of action of this compound leading to cancer cell death.

Dose_Response_Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Data Acquisition cluster_3 Data Analysis A 1. Culture & Seed Cells (96-well plate) C 3. Treat Cells with This compound & Vehicle A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Read Plate (Absorbance) E->F G 7. Normalize Data to Control F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate IC50 H->I

Caption: Standard workflow for a cell-based dose-response experiment.

Troubleshooting_Logic cluster_checks Initial Checks cluster_protocol Protocol Optimization start Inconsistent Dose-Response Curve? check_cells Cell Health & Passage Number? start->check_cells check_seeding Consistent Seeding Density? start->check_seeding check_compound Fresh this compound Dilutions? start->check_compound optimize_time Optimize Incubation Time check_cells->optimize_time If inconsistent check_seeding->optimize_time If inconsistent check_compound->optimize_time If inconsistent validate_assay Validate Assay Performance optimize_time->validate_assay verify_mechanism Confirm On-Target Effect (Western Blot) validate_assay->verify_mechanism end Consistent Results verify_mechanism->end

Caption: A logical approach to troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of PARG Inhibitors: JA2131 vs. COH34

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) Glycohydrolase (PARG) has emerged as a promising strategy, particularly for tumors with deficiencies in DNA damage repair pathways. This guide provides a detailed comparison of two notable PARG inhibitors, JA2131 and COH34, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

At a Glance: Key Performance Indicators

A direct comparison of the biochemical and cellular activities of this compound and COH34 reveals significant differences in their potency. The following table summarizes the key quantitative data for these two inhibitors.

ParameterThis compoundCOH34
Target Poly(ADP-ribose) Glycohydrolase (PARG)Poly(ADP-ribose) Glycohydrolase (PARG)
IC50 0.4 µM[1][2]0.37 nM[3][4]
Binding Affinity (Kd) Not Reported0.547 µM (to PARG catalytic domain)[3]
Mechanism of Action Binds to the adenine-binding pocket of hPARG, inducing hyperPARylation of PARP1.[2]Binds to the catalytic domain of PARG, prolonging PARylation at DNA lesions and trapping DNA repair factors.[3]
Cellular Effects Suppresses replication fork progression, sensitizes cells to radiation, and impedes cancer cell survival.[2]Efficiently kills PARP inhibitor-resistant cancer cells and induces lethality in cancer cells with DNA repair defects.[3]

Delving into the Data: A Head-to-Head Comparison

COH34 emerges as a significantly more potent inhibitor of PARG in biochemical assays, with an IC50 value in the sub-nanomolar range, a stark contrast to the sub-micromolar IC50 of this compound. This suggests a much higher intrinsic affinity of COH34 for the PARG enzyme. The reported binding affinity (Kd) for COH34 further substantiates its strong interaction with the PARG catalytic domain.

Both inhibitors share a common mechanism of action, targeting the adenine-binding pocket of PARG to prevent the hydrolysis of poly(ADP-ribose) (PAR) chains. This leads to an accumulation of PAR, a phenomenon known as hyperPARylation, which disrupts the normal DNA damage response. By impeding the removal of PAR chains, these inhibitors effectively trap PARP1 and other DNA repair factors at sites of DNA damage, leading to replication fork stalling and ultimately, cancer cell death.

In cellular contexts, both this compound and COH34 have demonstrated efficacy in suppressing the growth of cancer cells. Notably, COH34 has been highlighted for its ability to overcome resistance to PARP inhibitors, a significant challenge in clinical settings.

Experimental Corner: Protocols and Methodologies

To facilitate the replication and further investigation of these findings, detailed experimental protocols for key assays are outlined below.

PARG Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PARG enzyme activity.

General Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human PARG enzyme and a suitable PAR substrate (e.g., biotinylated PAR) are prepared in an appropriate assay buffer.

  • Inhibitor Dilution: The test inhibitor (this compound or COH34) is serially diluted to a range of concentrations.

  • Reaction Incubation: The PARG enzyme is incubated with the various concentrations of the inhibitor before the addition of the PAR substrate to initiate the reaction. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of remaining PAR substrate or the product of the enzymatic reaction is quantified. For COH34, a dot blot assay using an anti-PAR antibody was utilized to measure the extent of PAR digestion.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assays

Objective: To assess the effect of PARG inhibitors on the viability and proliferation of cancer cells.

General Protocol Outline (using a reagent like CellTiter-Glo®):

  • Cell Seeding: Cancer cells (e.g., PC3, MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or COH34 for a specified duration (e.g., 72 hours).

  • Lysis and Luminescence Measurement: A cell lysis and luminescent reagent is added to each well to measure the amount of ATP, which is proportional to the number of viable cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The percentage of cell viability is calculated relative to untreated control cells, and the cytotoxic IC50 value is determined.

Colony Formation Assay

Objective: To evaluate the long-term effect of PARG inhibitors on the clonogenic survival of cancer cells.

General Protocol Outline:

  • Cell Seeding: A low density of single cells is seeded in 6-well plates.

  • Compound Treatment: Cells are treated with the PARG inhibitor at a specific concentration for an extended period (e.g., two weeks), with the medium and inhibitor being refreshed periodically.

  • Colony Staining: After the incubation period, the colonies are fixed and stained with a solution like crystal violet.

  • Quantification: The number and size of the colonies are quantified to assess the impact of the inhibitor on the cells' ability to proliferate and form colonies.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the context in which this compound and COH34 operate, the following diagrams illustrate the DNA damage response pathway and a typical experimental workflow for evaluating PARG inhibitors.

DNA_Damage_Response cluster_0 DNA Damage cluster_1 PARP Activation & PARylation cluster_2 DNA Repair Complex Recruitment cluster_3 PARG-mediated De-PARylation & Repair cluster_4 Inhibition DNA_Lesion DNA Lesion (e.g., Single-Strand Break) PARP1 PARP1 DNA_Lesion->PARP1 Activates PAR_Chain Poly(ADP-ribose) Chain (PARylation) PARP1->PAR_Chain Synthesizes Repair_Factors DNA Repair Factors (e.g., XRCC1, Ligase III) PAR_Chain->Repair_Factors Recruits PARG PARG PAR_Chain->PARG Hydrolyzes DNA_Repair DNA Repair & Cycle Resumption Repair_Factors->DNA_Repair PARG->PARP1 Allows Dissociation Inhibitor This compound / COH34 Inhibitor->PARG Inhibits

Caption: The role of PARG in the DNA damage response and the point of intervention for inhibitors.

Experimental_Workflow Start Start: Hypothesis Biochemical_Assay Biochemical Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Viability, Proliferation) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, Immunofluorescence) Cell_Based_Assay->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion & Future Work Data_Analysis->Conclusion

Caption: A generalized workflow for the preclinical evaluation of PARG inhibitors.

References

Comparative Efficacy of PARG Inhibitors JA2131 and PDD00017273 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the efficacy of two prominent Poly(ADP-ribose) glycohydrolase (PARG) inhibitors, JA2131 and PDD00017273. Both molecules are under investigation for their potential as cancer therapeutics due to their role in disrupting DNA damage repair pathways in cancer cells. This document summarizes key experimental data, details the methodologies behind these findings, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound and PDD00017273 are selective inhibitors of PARG, an enzyme critical for the removal of Poly(ADP-ribose) (PAR) chains from proteins, a post-translational modification primarily mediated by PARP enzymes. The inhibition of PARG leads to the accumulation of PAR, resulting in replication fork stalling, DNA damage, and ultimately, cancer cell death.[1][2][3] While both inhibitors target the same enzyme, available data from various studies suggest differences in their potency and cellular effects. PDD00017273 exhibits a significantly lower half-maximal inhibitory concentration (IC50) in cell-free assays, indicating higher potency in direct enzyme inhibition.[4] However, cellular efficacy is influenced by various factors including cell permeability and off-target effects, necessitating a broader evaluation of their performance in different cancer cell lines and experimental contexts.

Data Presentation

The following tables summarize the quantitative data available for this compound and PDD00017273 from various independent studies. It is important to note that the lack of direct head-to-head comparative studies necessitates caution when interpreting these results, as experimental conditions may have varied between studies.

Table 1: In Vitro PARG Inhibition

CompoundTargetIC50 (in vitro)Assay Type
This compoundPARG0.4 µM (400 nM)Not Specified
PDD00017273PARG26 nMCell-free enzyme assay

This table highlights the higher in vitro potency of PDD00017273 in inhibiting PARG activity.

Table 2: Cellular Efficacy - Cytotoxicity

CompoundCell LineCancer TypeIC50 (Cell Viability)Treatment Duration
This compoundPC3Prostate Cancer33.05 µM72 hours
This compoundA172Glioblastoma55.34 µM72 hours
This compoundMRC-5Normal Lung Fibroblast132 µM72 hours
PDD00017273ZR-75-1Breast Cancer0.2 µMNot Specified
PDD00017273MDA-MB-436Breast Cancer0.8 µMNot Specified
PDD00017273HCC1937Breast Cancer>10 µMNot Specified

This table showcases the cytotoxic effects of the inhibitors on various cancer cell lines. Note the differing sensitivities of the cell lines to each compound.

Table 3: Cellular Efficacy - Clonogenic Survival

CompoundCell Line(s)EffectConcentrationTreatment Duration
This compoundMCF-7, PC3, MDA-MB-231Suppresses colony formation10 µM2 weeks
PDD00017273ZR-75-1Decreases colony formationNot SpecifiedNot Specified

This table indicates the ability of both inhibitors to reduce the long-term proliferative capacity of cancer cells.

Mandatory Visualization

Signaling Pathway

PARG_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP Activation & PARylation cluster_2 PARG-mediated DePARylation cluster_3 PARG Inhibition cluster_4 Cellular Consequences DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR_chains Poly(ADP-ribose) chains PARP1->PAR_chains synthesizes PARG PARG PAR_accumulation PAR Accumulation PAR_chains->PAR_accumulation ADP_ribose ADP-ribose PARG->ADP_ribose degrades PAR This compound This compound This compound->PARG inhibit PDD00017273 PDD00017273 PDD00017273->PARG inhibit Replication_stress Replication Stress PAR_accumulation->Replication_stress DNA_damage_accumulation DNA Damage Accumulation Replication_stress->DNA_damage_accumulation Cell_death Cancer Cell Death DNA_damage_accumulation->Cell_death Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Efficacy Assessment cluster_2 Mechanism of Action Analysis cluster_3 Data Analysis Start Cancer Cell Lines Treatment Treat with This compound or PDD00017273 Start->Treatment Viability Cell Viability Assay (e.g., MTT, AlamarBlue) Treatment->Viability Clonogenic Clonogenic Survival Assay Treatment->Clonogenic WesternBlot Western Blot (PARP1 hyperPARylation) Treatment->WesternBlot Immunofluorescence Immunofluorescence (PAR levels, γH2AX foci) Treatment->Immunofluorescence Data Quantitative Analysis (IC50, Survival Fraction) Viability->Data Clonogenic->Data WesternBlot->Data Immunofluorescence->Data

References

A Head-to-Head Battle in BRCA-Proficient Cancers: Unveiling the Mechanisms of JA2131 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective therapies against BRCA-proficient cancers—tumors lacking mutations in the BRCA1 and BRCA2 genes—is a critical frontier. While PARP inhibitors have shown some efficacy beyond their initial success in BRCA-mutant tumors, novel agents like JA2131 are emerging as potential alternatives. This guide provides an objective comparison of this compound, a PARG inhibitor, and established PARP inhibitors, focusing on their mechanisms of action and cytotoxic effects in BRCA-proficient cancer cells, supported by experimental data.

At a Glance: this compound vs. PARP Inhibitors

FeatureThis compound (PARG Inhibitor)PARP Inhibitors (e.g., Olaparib, Talazoparib)
Primary Target Poly(ADP-ribose) glycohydrolase (PARG)Poly(ADP-ribose) polymerase (PARP1/2)
Mechanism of Action Prevents the breakdown of poly(ADP-ribose) (PAR) chains, leading to PAR accumulation, replication fork stalling, and cell death.Inhibits PARP's catalytic activity, preventing the repair of single-strand DNA breaks. This leads to the accumulation of double-strand breaks during DNA replication, a phenomenon known as "PARP trapping."
Therapeutic Hypothesis in BRCA-Proficient Cells Exploits inherent replication stress in cancer cells. The accumulation of PAR chains exacerbates this stress, leading to mitotic catastrophe.Induces synthetic lethality in cells with other DNA repair deficiencies ("BRCAness") or high levels of replication stress. The trapping of PARP on DNA is a key driver of cytotoxicity.
Reported Efficacy in BRCA-Proficient Cells Demonstrates cytotoxicity in various BRCA-proficient cancer cell lines, with notable efficacy in triple-negative breast cancer cells (MDA-MB-231).[1]Efficacy varies among different PARP inhibitors and cancer cell lines. Some inhibitors show potent activity in specific BRCA-proficient subtypes.[2][3]

Delving into the Mechanisms: A Tale of Two Pathways

The cellular response to DNA damage is a complex network of signaling pathways. Both this compound and PARP inhibitors intervene in this network, but at different key nodes.

PARP Inhibitors: The "Trap"

PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks. When a break occurs, PARP1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this synthesis. More importantly, many PARP inhibitors "trap" the PARP enzyme on the DNA. This trapped PARP-DNA complex is a significant obstacle to DNA replication, leading to the collapse of replication forks and the formation of toxic double-strand breaks. In BRCA-proficient cells, this mechanism can still be effective if the cancer cells have other vulnerabilities in their DNA damage response network or experience high levels of replication stress[1][4].

cluster_0 DNA Damage Response (PARP Inhibition) ssb Single-Strand Break parp1 PARP1 ssb->parp1 recruits par_synthesis PAR Synthesis parp1->par_synthesis initiates parp_trap PARP Trapping parp1->parp_trap leads to parp_i PARP Inhibitor parp_i->par_synthesis inhibits parp_i->parp_trap repair_proteins DNA Repair Proteins par_synthesis->repair_proteins recruits replication_fork Replication Fork parp_trap->replication_fork stalls dsb Double-Strand Break replication_fork->dsb collapses into cell_death Cell Death dsb->cell_death leads to

Mechanism of PARP Inhibition in Cancer Cells.

This compound: The "Flood"

In contrast, this compound targets Poly(ADP-ribose) glycohydrolase (PARG), the enzyme responsible for breaking down PAR chains. By inhibiting PARG, this compound causes a massive accumulation of PAR chains, a state of "hyperPARylation." This "flood" of PAR chains is thought to be cytotoxic by causing replication fork stalling and ultimately leading to cancer cell death[1][5][6]. This mechanism is not dependent on a BRCA mutation and is effective in cancer cells that are already experiencing a high degree of replication stress[1].

cluster_1 DNA Damage Response (PARG Inhibition) par PAR Chains parg PARG par->parg substrate for par_degradation PAR Degradation parg->par_degradation catalyzes par_accumulation PAR Accumulation (HyperPARylation) parg->par_accumulation This compound This compound This compound->parg inhibits This compound->par_accumulation leads to replication_fork_stall Replication Fork Stalling par_accumulation->replication_fork_stall causes cell_death Cell Death replication_fork_stall->cell_death leads to

Mechanism of this compound (PARG Inhibition).

Performance in BRCA-Proficient Breast Cancer Cell Lines: A Comparative Look

Direct head-to-head studies of this compound and PARP inhibitors in the same experimental settings are limited. However, by compiling data from various publications, we can construct a comparative overview of their cytotoxic effects on common BRCA-proficient breast cancer cell lines.

Cell LineMolecular SubtypeThis compound (PARG Inhibitor)Olaparib (PARP Inhibitor)Talazoparib (PARP Inhibitor)
MCF-7 Luminal A, ER+, PR+, HER2-Less sensitive than PC3 and MDA-MB-231[3]IC50: ~10 µM (MTS assay, 7 days)[7][8]IC50: ~20 nM (long-term viability)[9]
MDA-MB-231 Triple-Negative (TNBC)Most sensitive among tested cell lines[3]IC50: ~14 µM (MTS assay, 7 days)[7][8]IC50: ~0.48 µM[3][10]
T47D Luminal A, ER+, PR+, HER2-Data not availableIC50: >20 µM (colony formation)[2]IC50: ~140 nM (long-term viability)[9]
PC3 Prostate Cancer (Androgen-Independent)Sensitive[3]Data not available for direct comparisonData not available for direct comparison

Note: IC50 values are highly dependent on the assay used (e.g., MTT, clonogenic survival) and the duration of drug exposure. The data presented here are for comparative purposes and are collated from different studies.

Experimental Protocols: A Guide to Reproducibility

To ensure transparency and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony after treatment with a cytotoxic agent. It is a gold-standard method for determining cell reproductive death.

cluster_2 Clonogenic Survival Assay Workflow start Seed single cells in 6-well plates treatment Treat with varying concentrations of This compound or PARP inhibitor start->treatment incubation Incubate for 7-14 days (until colonies form) treatment->incubation fix_stain Fix colonies with methanol and stain with crystal violet incubation->fix_stain counting Count colonies (>50 cells) fix_stain->counting analysis Calculate surviving fraction and plot dose-response curve counting->analysis end Determine IC50 analysis->end

Workflow for a Clonogenic Survival Assay.

Protocol:

  • Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or a PARP inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 7-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.

  • Fixing and Staining: After the incubation period, wash the wells with PBS, fix the colonies with 100% methanol, and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits colony formation by 50%).[11][12]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the test compound for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

Both this compound and PARP inhibitors demonstrate cytotoxic effects in BRCA-proficient cancer cells, albeit through distinct mechanisms. PARP inhibitors have the advantage of being clinically approved for certain indications, and their efficacy is often linked to the concept of "BRCAness" or high replication stress. This compound, as a PARG inhibitor, presents a novel approach by inducing hyperPARylation and exploiting the inherent replication vulnerabilities of cancer cells.

The available data suggests that the sensitivity to each class of inhibitor can be cell-line dependent. For instance, while MDA-MB-231 cells appear sensitive to both, the relative potency may differ. The lack of direct comparative studies underscores a critical gap in the current research landscape. Future head-to-head preclinical studies are warranted to directly compare the efficacy of this compound and various PARP inhibitors in a panel of BRCA-proficient cancer models. Such studies will be instrumental in identifying predictive biomarkers to guide the clinical development and patient selection for these promising therapeutic strategies.

References

Validating the Selective Inhibition of PARG by JA2131: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective Poly(ADP-ribose) glycohydrolase (PARG) inhibitor, JA2131, with other notable PARG inhibitors, PDD00017273 and COH34. The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to assist researchers in validating the efficacy and selectivity of this compound in their studies.

Introduction

Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response (DDR) pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. Inhibition of PARG leads to the accumulation of PAR, resulting in replication fork stalling, DNA damage, and ultimately, cancer cell death. This has positioned PARG as a promising therapeutic target in oncology. This compound is a potent and selective small molecule inhibitor of PARG.[1] This guide details the experimental validation of this compound's selective inhibition of PARG and compares its performance with other widely used PARG inhibitors.

Comparative Performance of PARG Inhibitors

The following table summarizes the key performance indicators of this compound in comparison to PDD00017273 and COH34, providing a quantitative basis for their evaluation.

InhibitorTargetIC50Key Cellular EffectsReference
This compound PARG0.4 µMInduces hyperPARylation of PARP1, suppresses replication fork progression, sensitizes cells to radiation.[1]Houl et al., 2019
PDD00017273 PARG26 nMStalls replication forks, induces DNA damage, synthetic lethal with BRCA1/2 deficiencies.[2]Gravells et al., 2017
COH34 PARG0.37 nMPromotes apoptosis in DNA repair-defective cancer cells.[3]Chen & Yu, 2019

Key Experimental Validations and Protocols

To validate the selective inhibition of PARG by this compound, a series of key experiments are recommended. Detailed protocols for these assays are provided below.

PARG Activity Assay

This assay directly measures the enzymatic activity of PARG and its inhibition by this compound.

Protocol: Fluorogenic PARG Assay

  • Reagents and Materials:

    • Recombinant human PARG enzyme

    • Fluorogenic PARG substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

    • This compound and other PARG inhibitors (PDD00017273, COH34)

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and other inhibitors in assay buffer.

    • Add 5 µL of the inhibitor dilutions to the wells of the 384-well plate.

    • Add 5 µL of recombinant PARG enzyme (final concentration ~50-100 pM) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic PARG substrate (final concentration ~5-10 µM).

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm) every minute for 30-60 minutes.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Western Blot for PARP1 HyperPARylation

Inhibition of PARG leads to an accumulation of PAR chains on PARP1, which can be detected by a shift in its molecular weight on a Western blot.

Protocol: Detection of PARP1 PARylation

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, U2OS) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound, PDD00017273, or COH34 for 2-4 hours.

    • Induce DNA damage by treating with 10 mM H₂O₂ for 10 minutes (optional, to enhance PARP1 activity).

    • Wash cells with ice-cold PBS.

  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and PARG inhibitors (e.g., ADP-HPD).

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein lysate on an 8% SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PAR (e.g., mouse anti-PAR, 1:1000) or PARP1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A high molecular weight smear or a distinct band shift for PARP1 indicates hyperPARylation.

Cell Viability Assay

This assay assesses the cytotoxic effects of PARG inhibition on cancer cells.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to attach overnight.

  • Inhibitor Treatment:

    • Treat cells with a range of concentrations of this compound, PDD00017273, or COH34.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Replication Fork Stalling Assay

This assay visualizes and quantifies the effect of PARG inhibition on DNA replication fork progression.

Protocol: DNA Fiber Analysis

  • Cell Labeling:

    • Plate cells on coverslips and treat with this compound, PDD00017273, or COH34 for the desired time (e.g., 2 hours).

    • Pulse-label the cells with 25 µM CldU for 20 minutes.

    • Wash the cells with warm media.

    • Pulse-label the cells with 250 µM IdU for 20 minutes.

  • Cell Lysis and DNA Spreading:

    • Harvest the cells and resuspend in PBS.

    • Lyse the cells by adding a lysis buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS).

    • Spot the lysate onto a glass slide and allow the DNA to spread down the slide by tilting.

  • Immunostaining and Imaging:

    • Fix the DNA fibers with a 3:1 methanol:acetic acid solution.

    • Denature the DNA with 2.5 M HCl for 30 minutes.

    • Block the slides with 5% BSA in PBS.

    • Incubate with primary antibodies against CldU (rat anti-BrdU) and IdU (mouse anti-BrdU) for 1 hour.

    • Wash with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour.

    • Mount the slides and acquire images using a fluorescence microscope.

  • Data Analysis:

    • Measure the length of the CldU (green) and IdU (red) tracks.

    • Calculate the IdU/CldU ratio to determine the extent of replication fork stalling. A decrease in the ratio indicates stalling.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by PARG inhibition and a typical experimental workflow for validating a PARG inhibitor.

PARG_Inhibition_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits PARG PARG PARG->PAR degrades Replication_Fork Replication Fork PARG->Replication_Fork enables progression XRCC1->DNA_Damage binds to PCNA PCNA PCNA->PARG recruits Stalling Replication Fork Stalling Replication_Fork->Stalling leads to (upon PARG inhibition) Apoptosis Apoptosis Stalling->Apoptosis can lead to This compound This compound This compound->PARG inhibits

Caption: PARG Inhibition in the DNA Damage Response Pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation cluster_analysis Data Analysis & Comparison Activity_Assay PARG Activity Assay (IC50 Determination) Western_Blot Western Blot (PARP1 HyperPARylation) Activity_Assay->Western_Blot Cell_Viability Cell Viability Assay (Cytotoxicity) Western_Blot->Cell_Viability Replication_Assay Replication Fork Stalling (DNA Fiber Analysis) Cell_Viability->Replication_Assay Comparison Compare this compound with PDD00017273 & COH34 Replication_Assay->Comparison

Caption: Experimental Workflow for Validating PARG Inhibitors.

Conclusion

The data and protocols presented in this guide provide a robust framework for validating the selective inhibition of PARG by this compound. The comparative data indicates that while this compound is a potent PARG inhibitor, other compounds such as PDD00017273 and COH34 exhibit greater potency in in vitro assays. However, the optimal choice of inhibitor will depend on the specific experimental context, including the cell type and the desired biological outcome. The provided experimental protocols offer standardized methods to assess the efficacy and cellular effects of this compound and other PARG inhibitors, enabling researchers to make informed decisions for their drug development and basic research endeavors.

References

JA2131: A Comparative Analysis of a Novel PARG Inhibitor Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-cancer efficacy and mechanism of the selective PARG inhibitor, JA2131.

This compound is a potent and selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), an enzyme critically involved in the DNA damage response (DDR)[1][2]. By targeting PARG, this compound represents a promising therapeutic strategy, particularly in cancers with inherent replication stress. This guide provides a comparative overview of this compound's effects across various cancer cell lines, supported by experimental data and detailed protocols.

Comparative Efficacy of this compound

This compound has demonstrated cytotoxic effects across multiple cancer cell lines, including those derived from prostate, breast, and brain cancers. The compound's efficacy, as measured by the half-maximal inhibitory concentration (IC50), highlights its potential as a broad-spectrum anti-cancer agent.

Cell LineCancer TypeIC50 (µM)Key Findings
PC3Prostate Adenocarcinoma33.05This compound treatment leads to hyperPARylation of PARP1. The viability of PC3 cells is significantly inhibited by this compound[2][3].
A172Glioblastoma55.34In PARP inhibitor-resistant glioblastoma cells, this compound shows comparable killing to the chemotherapy drug Nedaplatin[1].
MCF-7Breast Mammary EpithelialNot explicitly stated, but suppresses colony formation at 10 µMThis compound suppresses colony formation, indicating an inhibitory effect on cell proliferation[2].
MDA-MB-231Breast CancerNot explicitly stated, but suppresses colony formation at 10 µMSimilar to MCF-7, this compound effectively suppresses the colony-forming ability of these cells[2].
MRC-50Normal Fibroblast132This compound exhibits cytotoxicity at higher concentrations in this non-cancerous cell line[2].

Mechanism of Action: Inducing Synthetic Lethality

This compound's primary mechanism of action is the inhibition of PARG, which leads to an accumulation of poly(ADP-ribose) (PAR) chains on proteins, a state known as hyperPARylation. This disruption of PAR homeostasis interferes with DNA replication and repair, ultimately causing replication fork stalling and cancer cell death[1][2]. This is a distinct mechanism from that of PARP inhibitors, which block the synthesis of PAR. The inhibition of PARG by this compound can be particularly effective in cancer cells that already have high levels of replication stress.

JA2131_Mechanism_of_Action Mechanism of Action of this compound cluster_DDR DNA Damage Response This compound This compound PARG PARG (Poly(ADP-ribose) Glycohydrolase) This compound->PARG inhibits PAR Poly(ADP-ribose) (PAR) Chains PARG->PAR degrades PAR->PARG hydrolyzes Replication_Fork Replication Fork PAR->Replication_Fork accumulates at PARP1 PARP1 PARP1->PAR synthesizes DNA_Damage DNA Damage DNA_Damage->PARP1 activates Cell_Death Cancer Cell Death Replication_Fork->Cell_Death stalling leads to

Caption: this compound inhibits PARG, leading to PAR accumulation, replication fork stalling, and cancer cell death.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the effects of this compound.

Cell Viability Assay
  • Purpose: To determine the cytotoxic effects of this compound.

  • Method: Cancer cells (e.g., PC3, A172) are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0.1 µM to 1 mM) for a specified duration (e.g., 72 hours). Cell viability is then assessed using a standard method such as the MTT assay, which measures the metabolic activity of living cells. The IC50 value is calculated from the dose-response curve.

Clonogenic Cell Survival Assay
  • Purpose: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.

  • Method: Cells (e.g., MCF-7, MDA-MB-231, PC3) are treated with this compound (e.g., 10 µM) for a defined period. After treatment, the cells are washed, re-plated at a low density, and allowed to grow for an extended period (e.g., two weeks) to form colonies. The colonies are then fixed, stained (e.g., with crystal violet), and counted. The survival fraction is calculated relative to untreated control cells.

Western Blotting for PARP1 HyperPARylation
  • Purpose: To confirm the on-target effect of this compound by detecting the accumulation of PAR on PARP1.

  • Method: Cells (e.g., PC3) are treated with this compound (e.g., 10 µM) for a short duration (e.g., 1-2 hours). Following treatment, cell lysates are prepared and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with an antibody specific for PARP1. HyperPARylation is observed as a shift in the molecular weight of the PARP1 band.

Experimental_Workflow General Experimental Workflow for this compound Evaluation start Cancer Cell Lines (e.g., PC3, MCF-7, A172) treatment Treatment with this compound (various concentrations and durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability clonogenic Clonogenic Assay treatment->clonogenic western Western Blot (for PARP1 hyperPARylation) treatment->western data_analysis Data Analysis (IC50, colony counts, band shifts) viability->data_analysis clonogenic->data_analysis western->data_analysis conclusion Conclusion on this compound Efficacy and Mechanism data_analysis->conclusion

Caption: Workflow for assessing this compound's effects on cancer cells, from treatment to data analysis.

Comparison with Other DNA Damage Response Inhibitors

This compound's mechanism is distinct from that of PARP inhibitors (PARPi), which are already established in clinical practice for treating certain cancers, particularly those with BRCA mutations[4][5]. While PARPi prevent the synthesis of PAR, this compound prevents its removal. This offers a complementary and potentially synergistic approach to targeting the DDR. Notably, this compound has shown efficacy in PARP inhibitor-resistant cells, suggesting it could be a valuable therapeutic option for patients who have developed resistance to PARPi[1].

Furthermore, combining this compound with other DNA-damaging agents, such as ionizing radiation or certain chemotherapies, could enhance their anti-tumor effects. Research has shown that this compound sensitizes cancer cells to radiation-induced DNA damage[1].

JA2131_vs_PARPi This compound vs. PARP Inhibitors (PARPi) DDR DNA Damage Response PARP PARP DDR->PARP PARG PARG DDR->PARG PAR_synthesis PAR Synthesis PARP->PAR_synthesis PAR_degradation PAR Degradation PARG->PAR_degradation PARPi PARP Inhibitors (e.g., Olaparib) PARPi->PAR_synthesis inhibits This compound This compound This compound->PAR_degradation inhibits

Caption: this compound and PARP inhibitors target different stages of poly(ADP-ribose) metabolism.

References

JA2131: A Comparative Guide to a Novel PARG Inhibitor and its Synthetic Lethal Effects in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the PARG inhibitor JA2131 with other relevant compounds, focusing on its efficacy in inducing synthetic lethality in specific genetic backgrounds. The information presented is based on preclinical data and is intended to inform research and drug development efforts in oncology.

Introduction to this compound and PARG Inhibition

This compound is a selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. PARG works in opposition to Poly(ADP-ribose) polymerases (PARPs) to regulate the levels of poly(ADP-ribose) (PAR) chains, which are crucial for signaling and recruiting DNA repair proteins to sites of DNA damage. By inhibiting PARG, this compound leads to the accumulation of PAR chains, causing hyper-PARylation, which can stall DNA replication forks and induce cell death, particularly in cancer cells with underlying DNA repair deficiencies. This mechanism of action forms the basis of a synthetic lethal strategy in cancer therapy.[1]

Comparative Efficacy of this compound and Other PARG/PARP Inhibitors

The efficacy of this compound has been evaluated in various cancer cell lines and compared to other PARG and PARP inhibitors. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of PARG Inhibitors
CompoundTargetIC50 (nM)Reference
This compound PARG~400Houl et al., 2019[2]
COH34 PARG0.37Chen & Yu, 2019[3]
PDD00017273 PARG26James et al., 2016[4]
IDE161 PARGPotent (low nM)AACR Annual Meeting 2023[5]
ETX-19477 PARGPotent (low nM)AACR Annual Meeting 2024
Table 2: Cytotoxicity of this compound in Selected Cancer Cell Lines
Cell LineCancer TypeGenetic BackgroundThis compound GI50 (µM)Reference
PC3Prostate CancerBRCA-proficient33.05Houl et al., 2019[6]
A172GlioblastomaPARP inhibitor-resistant55.34Houl et al., 2019[6]
Table 3: Comparative Cytotoxicity of PARP Inhibitors in BRCA-Deficient and Proficient Cell Lines
CompoundCell LineBRCA StatusIC50 (µM)Reference
OlaparibMDA-MB-436BRCA1 mutant~0.001Farmer et al., 2005
OlaparibMDA-MB-231BRCA-proficient>10Farmer et al., 2005
TalazoparibSKBR3BRCA-proficient (HER2+)~0.04Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status, 2020[7]
TalazoparibJIMT1BRCA-proficient (HER2+)~0.002Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status, 2020[7]

Mechanism of Action: Inducing Synthetic Lethality

The primary mechanism by which this compound and other PARG inhibitors exert their anti-cancer effects is through the induction of synthetic lethality. This occurs when the inhibition of PARG is combined with a pre-existing defect in a parallel DNA repair pathway within the cancer cell.

A key finding is that the PARG inhibitor this compound can efficiently kill BRCA-proficient cancer cells.[1] This suggests that PARG inhibitors may have a broader application than PARP inhibitors, which are most effective in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations. The synthetic lethality of PARG inhibitors appears to be driven by the exploitation of replication stress, a common vulnerability in cancer cells.[1] Inhibition of PARG leads to the accumulation of PAR chains at replication forks, causing them to stall and collapse, ultimately leading to cell death.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

PARG_Inhibition_Pathway Signaling Pathway of PARG Inhibition cluster_0 DNA Damage Response cluster_1 PARG-Mediated De-PARylation cluster_2 Consequences of PARG Inhibition DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP_Activation PARP Activation DNA_Damage->PARP_Activation PARylation PAR Chain Synthesis PARP_Activation->PARylation PARG PARG PARylation->PARG Inhibited by this compound HyperPARylation Hyper-PARylation PARylation->HyperPARylation DePARylation PAR Chain Removal PARG->DePARylation Repair_Proteins_Dissociate DNA Repair Proteins Dissociate DePARylation->Repair_Proteins_Dissociate DNA_Repair DNA Repair Repair_Proteins_Dissociate->DNA_Repair Replication_Fork_Stalling Replication Fork Stalling HyperPARylation->Replication_Fork_Stalling Cell_Death Synthetic Lethality (Cell Death) Replication_Fork_Stalling->Cell_Death BRCA_Deficiency BRCA Deficiency/ Other DNA Repair Defects BRCA_Deficiency->Cell_Death Sensitizes to

Caption: Signaling pathway of PARG inhibition leading to synthetic lethality.

Experimental_Workflow Experimental Workflow for Cell Viability Assay cluster_0 Cell Culture and Treatment cluster_1 Viability Assessment cluster_2 Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat cells with serial dilutions of this compound and control compounds Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Add_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubation->Add_Reagent Incubate_Reagent Incubate as per manufacturer's protocol Add_Reagent->Incubate_Reagent Read_Plate Measure absorbance or luminescence using a plate reader Incubate_Reagent->Read_Plate Calculate_Viability Calculate percentage of cell viability relative to control Read_Plate->Calculate_Viability Plot_Data Plot dose-response curves Calculate_Viability->Plot_Data Determine_IC50 Determine GI50/IC50 values Plot_Data->Determine_IC50

Caption: General experimental workflow for determining cell viability.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cancer cells from culture.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and other test compounds in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability.

DNA Fiber Assay for Replication Fork Progression

This assay is used to directly visualize and measure the progression of individual DNA replication forks.

  • Cell Labeling:

    • Culture cells on coverslips or in dishes.

    • Pulse-label the cells with the first thymidine analog, 5-chloro-2'-deoxyuridine (CldU), at a concentration of 25 µM for 20-30 minutes.

    • Wash the cells with pre-warmed medium.

    • Treat the cells with this compound or a control vehicle for the desired time.

    • Pulse-label the cells with the second thymidine analog, 5-iodo-2'-deoxyuridine (IdU), at a concentration of 250 µM for 20-30 minutes.

  • DNA Fiber Spreading:

    • Harvest the cells and resuspend them in PBS.

    • Lyse the cells by adding a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) to a microscope slide.

    • Carefully add the cell suspension to the lysis buffer on the slide and allow the DNA to spread.

    • Tilt the slide to allow the DNA to stretch.

  • Immunostaining:

    • Fix the DNA fibers with a methanol/acetic acid (3:1) solution.

    • Denature the DNA with 2.5 M HCl.

    • Block the slides with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20).

    • Incubate with primary antibodies against CldU (rat anti-BrdU) and IdU (mouse anti-BrdU).

    • Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).

  • Imaging and Analysis:

    • Mount the slides with a mounting medium containing DAPI.

    • Capture images of the DNA fibers using a fluorescence microscope.

    • Measure the length of the CldU and IdU tracks using image analysis software.

    • Calculate the replication fork speed (µm/min) and analyze fork stalling events.

Conclusion

This compound represents a promising therapeutic agent that induces synthetic lethality in cancer cells, including those that are proficient in BRCA-mediated DNA repair. Its mechanism of action, centered on the induction of replication stress through PARG inhibition, offers a potential advantage over traditional PARP inhibitors. The comparative data presented in this guide, along with the detailed protocols, provide a valuable resource for researchers investigating the therapeutic potential of PARG inhibitors and the broader application of synthetic lethality in oncology. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this compound and to identify patient populations most likely to benefit from this novel therapeutic strategy.

References

A Comparative Analysis of JA2131 and Traditional Methylxanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel methylxanthine derivative, JA2131, with traditional methylxanthines such as caffeine, theophylline, and theobromine. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of methylxanthine-based compounds and their therapeutic applications. This document outlines their distinct mechanisms of action, supported by experimental data, and provides detailed methodologies for the key experiments cited.

Executive Summary

This compound represents a significant departure from classic methylxanthine pharmacology. While sharing a core chemical scaffold, its biological target and therapeutic potential are fundamentally different. Traditional methylxanthines, like caffeine and theophylline, are primarily known for their effects on the central nervous and respiratory systems, acting as antagonists of adenosine receptors and inhibitors of phosphodiesterases. In stark contrast, this compound is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response pathway. This positions this compound as a promising candidate for cancer therapy, particularly in sensitizing tumors to DNA-damaging agents.

Data Presentation

The following tables summarize the key physicochemical and pharmacological properties of this compound and other well-known methylxanthine derivatives.

Table 1: Physicochemical Properties

CompoundChemical FormulaMolar Mass ( g/mol )AppearanceWater Solubility
This compound C₁₃H₁₉N₅O₂S₂341.45SolidData not available
Caffeine C₈H₁₀N₄O₂194.19White crystalline powderSparingly soluble[1]
Theophylline C₇H₈N₄O₂180.16White crystalline powderSlightly soluble[2]
Theobromine C₇H₈N₄O₂180.16White crystalline powderSlightly soluble (330 mg/L)[3]

Table 2: Pharmacological Profile

CompoundPrimary Mechanism of ActionPrimary Biological Target(s)Key Pharmacological EffectsTherapeutic Indications (or Potential)
This compound Inhibition of poly(ADP-ribose) glycohydrolasePARGInduces hyperPARylation of PARP1, causes replication fork stalling, sensitizes cells to DNA damage[4][5]Cancer therapy (in development)
Caffeine Adenosine receptor antagonism, Phosphodiesterase inhibitionAdenosine A₁ and A₂A receptors, PhosphodiesterasesCNS stimulant, diuretic[6]Fatigue, apnea of prematurity
Theophylline Phosphodiesterase inhibition, Adenosine receptor antagonismPhosphodiesterases, Adenosine receptorsBronchodilation, smooth muscle relaxation[7][8]Asthma, COPD
Theobromine Adenosine receptor antagonism, Phosphodiesterase inhibitionAdenosine receptors, PhosphodiesterasesMild stimulant, vasodilator, diuretic[9][10](Limited clinical use)

Table 3: Quantitative Performance Data

CompoundTargetAssayValueReference
This compound PARGIC₅₀0.4 µM[4][11]
PC3 cancer cellsCytotoxicity (IC₅₀)33.05 µM[11]
A172 glioblastoma cellsCytotoxicity (IC₅₀)55.34 µM[11]
Caffeine Adenosine A₁ receptorKᵢ~23 µM[12]
Adenosine A₂A receptorKᵢ~15 µM[12]
Theophylline Phosphodiesterases (non-selective)IC₅₀~100 µM[2]
Adenosine A₁ receptorKᵢ~13 µM[12]
Adenosine A₂A receptorKᵢ~10 µM[12]
Theobromine Adenosine A₁ receptorKᵢ~130 µM[12]
Adenosine A₂A receptorKᵢ~100 µM[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PARG Activity Assay (Immunofluorescence-based)

This protocol is adapted from a method for detecting nuclear poly(ADP-ribose) (PAR) after DNA damage to assess PARG inhibitor activity in cells.[13][14]

1.1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa) in a 384-well plate and allow them to adhere overnight.
  • Pre-treat cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
  • Induce DNA damage by adding a DNA damaging agent (e.g., methyl methanesulfonate - MMS) at a final concentration of 50 µg/mL and incubate for 1 hour.

1.2. Immunofluorescence Staining:

  • Fix the cells with 95% methanol in PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS.
  • Block non-specific antibody binding with a suitable blocking buffer.
  • Incubate with a primary antibody specific for PAR.
  • Wash the cells and incubate with a fluorescently labeled secondary antibody.
  • Counterstain the nuclei with Hoechst dye.

1.3. Imaging and Analysis:

  • Acquire images using a high-content imaging system.
  • Quantify the nuclear PAR fluorescence intensity. An increase in PAR signal in the presence of the inhibitor compared to the control indicates PARG inhibition.
  • Calculate the EC₅₀ value from the dose-response curve.

DNA Fiber Assay for Replication Fork Progression

This protocol allows for the visualization and measurement of DNA replication fork dynamics at the single-molecule level.[9][15][16]

2.1. Cell Labeling:

  • Culture cells (e.g., HeLa) to sub-confluency.
  • Treat cells with this compound or a vehicle control for a specified period (e.g., 2 hours).
  • Pulse-label the cells with 50 µM 5-chloro-2'-deoxyuridine (CldU) for 20 minutes.
  • Wash the cells and then pulse-label with 100 µM 5-iodo-2'-deoxyuridine (IdU) for 20 minutes.

2.2. DNA Fiber Spreading:

  • Harvest the cells and lyse them in a spreading buffer on a glass slide.
  • Tilt the slide to allow the DNA to spread down the slide.
  • Fix the DNA fibers with a 3:1 methanol:acetic acid solution.

2.3. Immunostaining and Visualization:

  • Denature the DNA with 2.5 M HCl.
  • Block the slides and sequentially incubate with primary antibodies against CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).
  • Wash and incubate with corresponding fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).
  • Mount the slides and visualize the fibers using a fluorescence microscope.

2.4. Data Analysis:

  • Capture images of well-separated DNA fibers.
  • Measure the length of the CldU (red) and IdU (green) tracts using image analysis software.
  • A reduction in the length of the IdU tracts in this compound-treated cells compared to control cells indicates replication fork stalling.

Adenosine Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of compounds to adenosine receptors.[12][17][18][19][20]

3.1. Membrane Preparation:

  • Harvest cells expressing the target adenosine receptor subtype (e.g., HEK-293 cells transfected with A₁ or A₂A receptor).
  • Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes.
  • Resuspend the membrane pellet in an appropriate assay buffer.

3.2. Binding Reaction:

  • In a reaction tube, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]DPCPX for A₁ receptors or [³H]ZM241385 for A₂A receptors), and varying concentrations of the competing compound (e.g., caffeine, theophylline).
  • To determine non-specific binding, a parallel set of tubes should contain a high concentration of a non-labeled agonist or antagonist.
  • Incubate the mixture to allow binding to reach equilibrium.

3.3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3.4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This protocol describes a general method for measuring PDE activity and the inhibitory potential of compounds like theophylline.[4][21][22]

4.1. Reaction Setup:

  • In a microplate well, add a reaction buffer containing a known amount of purified PDE enzyme.
  • Add the test compound (e.g., theophylline) at various concentrations.
  • Initiate the reaction by adding the substrate, cyclic AMP (cAMP) or cyclic GMP (cGMP).

4.2. Two-Step Enzymatic Reaction:

  • The PDE enzyme hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate (e.g., 5'-AMP).
  • A second enzyme, 5'-nucleotidase, is then added, which cleaves the 5'-monophosphate to a nucleoside and inorganic phosphate.

4.3. Phosphate Detection:

  • Add a reagent (e.g., Malachite Green-based reagent) that forms a colored complex with the released inorganic phosphate.
  • Measure the absorbance of the colored product at a specific wavelength (e.g., ~620 nm).

4.4. Data Analysis:

  • The amount of phosphate produced is proportional to the PDE activity.
  • Calculate the percentage of inhibition at each concentration of the test compound.
  • Determine the IC₅₀ value from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the distinct signaling pathways affected by this compound and traditional methylxanthines, as well as a general experimental workflow for inhibitor characterization.

cluster_0 This compound Pathway: DNA Damage Response DNA_Damage DNA Damage (e.g., SSBs) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation (Synthesis of PAR chains) PARP1->PARylation PARG PARG PARylation->PARG Hydrolysis Repair DNA Repair PARylation->Repair PARG->Repair HyperPARylation Hyper-PARylation This compound This compound This compound->PARG Replication_Stall Replication Fork Stalling HyperPARylation->Replication_Stall Cell_Death Cancer Cell Death Replication_Stall->Cell_Death

This compound inhibits PARG, leading to hyper-PARylation and cancer cell death.

cluster_1 Traditional Methylxanthine Pathways cluster_1a Adenosine Receptor Antagonism cluster_1b Phosphodiesterase Inhibition Adenosine Adenosine AR Adenosine Receptor (A1/A2A) Adenosine->AR AC_inhib Adenylyl Cyclase (Inhibition/Stimulation) AR->AC_inhib cAMP_change ↓ or ↑ cAMP AC_inhib->cAMP_change Physiological_Effect1 CNS Stimulation, Bronchodilation cAMP_change->Physiological_Effect1 Methylxanthines_AR Caffeine, Theophylline Methylxanthines_AR->AR cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis AMP 5'-AMP PDE->AMP Increased_cAMP ↑ cAMP Methylxanthines_PDE Theophylline, Caffeine Methylxanthines_PDE->PDE Physiological_Effect2 Bronchodilation, Smooth Muscle Relaxation Increased_cAMP->Physiological_Effect2

Methylxanthines block adenosine receptors and inhibit phosphodiesterases.

cluster_2 General Experimental Workflow for Inhibitor Characterization Start Start: Compound Library Biochemical_Assay Biochemical Assay (e.g., PARG or PDE activity) Start->Biochemical_Assay Screening Determine_IC50 Determine IC₅₀ Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability, Receptor Binding) Determine_IC50->Cell_Based_Assay Hit Confirmation Assess_Cellular_Effects Assess Cellular Effects (e.g., Cytotoxicity, Pathway Modulation) Cell_Based_Assay->Assess_Cellular_Effects Mechanism_Study Mechanism of Action Study (e.g., DNA Fiber Assay) Assess_Cellular_Effects->Mechanism_Study Lead Characterization Lead_Compound Lead Compound Identified Mechanism_Study->Lead_Compound

A typical workflow for characterizing novel enzyme inhibitors.

References

Validating the Crystal Structure of the JA2131-PARG Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published crystal structure of the human poly(ADP-ribose) glycohydrolase (PARG) in complex with the inhibitor JA2131 (PDB ID: 6OA3) against other available PARG-inhibitor complexes. We present supporting experimental data and detailed protocols to assist researchers in validating and interpreting these crucial structural findings.

Introduction to PARG and the this compound Inhibitor

Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response pathway, responsible for hydrolyzing poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The dynamic regulation of PARylation is critical for genomic stability, making PARG a compelling target for cancer therapy.[1][2] The small molecule inhibitor this compound has been identified as a potent and selective inhibitor of PARG, and its crystal structure in complex with the enzyme provides a molecular basis for its mechanism of action.[1][3][4]

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for the this compound-PARG complex and compares it with other publicly available PARG structures in complex with different ligands. This allows for a direct comparison of data quality and structural parameters.

PDB ID Ligand Resolution (Å) R-Value Work R-Value Free Organism
6OA3 This compound 1.90 0.178 0.225 Homo sapiens [5]
4NA0ADP-ribose2.400.2980.342Mus musculus[6]
6AE3Morin2.140.1910.226Mus musculus[7]
6IS3None (Apo)1.550.1730.206Staphylococcus aureus[8]
6TH3None (Apo)3.20Not ReportedNot ReportedHomo sapiens[9]

Comparative Inhibitor Performance

The inhibitory activity of this compound against PARG has been quantified and compared to other known PARP and PARG inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Inhibitor Target IC50 (µM) Cell-based Assay EC50 (µM)
This compound PARG 0.4 [4]~0.36 (in MMS-treated HeLa cells) [10]
PDD00017273PARGNot explicitly stated, used as control inhibitorNot explicitly stated
OlaparibPARP1/2Varies by studyVaries by study
RucaparibPARP1/2Varies by studyVaries by study
TalazoparibPARP1/2Varies by studyVaries by study

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating published findings. Below are methodologies for key assays used to characterize the this compound-PARG interaction.

PARG Enzymatic Activity Assay (Fluorogenic)

This assay measures the hydrolase activity of PARG by detecting the release of a fluorophore from a quenched substrate.

Materials:

  • Purified recombinant PARG enzyme

  • Fluorogenic PARG Substrate

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT)

  • Test inhibitor (e.g., this compound) and control inhibitor (e.g., PDD00017273)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of the test inhibitor.

  • In a 384-well plate, add the diluted PARG enzyme to wells designated for positive control, inhibitor control, and test inhibitor.

  • Add the test inhibitor or vehicle control to the appropriate wells.

  • Initiate the reaction by adding the Fluorogenic PARG Substrate to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 385 nm, Em: 502 nm).

  • Subtract the blank values and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.[11]

Cellular PARG Activity Assay (Immunofluorescence)

This cell-based assay quantifies the inhibition of PARG activity by measuring the accumulation of nuclear poly(ADP-ribose) (PAR) following DNA damage.

Materials:

  • Human cancer cell line (e.g., HeLa, PC3)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Test inhibitor (e.g., this compound)

  • Fixation and permeabilization buffers

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., Hoechst)

  • High-content imaging system

Procedure:

  • Seed cells in a 384-well imaging plate and allow them to adhere overnight.

  • Treat the cells with a dose range of the test inhibitor for 1-2 hours.

  • Induce DNA damage by adding a final concentration of MMS and incubate for 1 hour.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-PAR antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with Hoechst.

  • Acquire images using a high-content imaging system and quantify the nuclear PAR signal.

  • Determine the EC50 value by plotting the nuclear PAR intensity against the inhibitor concentration.[10][12]

Visualizing the PARG Inhibition Pathway

The following diagrams illustrate the logical workflow for validating the this compound-PARG complex and the signaling pathway of PARG in the DNA damage response.

experimental_workflow cluster_crystal Crystallographic Validation cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation PDB_6OA3 PDB: 6OA3 (this compound-PARG) Data_Analysis Analyze Resolution, R-factors, Geometry PDB_6OA3->Data_Analysis Other_PDBs Comparative Structures (e.g., 4NA0) Other_PDBs->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination Enzymatic_Assay PARG Enzymatic Assay Enzymatic_Assay->IC50_Determination Binding_Assay Binding Affinity Assay Binding_Assay->IC50_Determination EC50_Determination Determine EC50 IC50_Determination->EC50_Determination Cell_Assay Cellular PARG Assay Cell_Assay->EC50_Determination

Caption: Workflow for validating the this compound-PARG crystal structure.

parg_pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PARylation PAR Chain Synthesis PARP->PARylation PARG PARG Activity PARylation->PARG DDR_Proteins DNA Repair Proteins PARylation->DDR_Proteins recruitment PAR_degradation PAR Chain Degradation PARG->PAR_degradation This compound This compound This compound->PARG inhibition Repair DNA Repair PAR_degradation->Repair DDR_Proteins->Repair

Caption: PARG's role in the DNA damage response and inhibition by this compound.

References

Overcoming PARP Inhibitor Resistance: A Comparative Analysis of the PARG Inhibitor JA2131

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to Poly(ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This guide provides a comparative analysis of a novel therapeutic strategy, the inhibition of Poly(ADP-ribose) glycohydrolase (PARG), with a focus on the investigational molecule JA2131, in the context of PARP inhibitor-resistant cancer models. While direct comparative efficacy data for this compound in such models remains limited in publicly available literature, this guide leverages data from other potent PARG inhibitors, such as COH34, to illustrate the potential of this therapeutic class.

Introduction to PARG Inhibition: A Novel Approach to Combat PARP Inhibitor Resistance

PARP inhibitors induce synthetic lethality in cancer cells with deficient homologous recombination by trapping PARP1 on DNA, leading to replication fork collapse and cell death. However, cancer cells can develop resistance through various mechanisms, including the restoration of homologous recombination and decreased PARP1 trapping.

PARG is the primary enzyme responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains, a post-translational modification synthesized by PARP enzymes. The accumulation of PAR chains is a critical signal for the recruitment of DNA repair proteins. By inhibiting PARG, molecules like this compound cause an accumulation of PAR, leading to cellular dysfunction and death, particularly in cancer cells already under replicative stress. This mechanism offers a potential therapeutic window to overcome resistance to PARP inhibitors.

Comparative Efficacy in Preclinical Models

While specific quantitative data on the efficacy of this compound in PARP inhibitor-resistant models is not yet widely published, studies on other PARG inhibitors, such as COH34, have demonstrated promising results.

One study reported that the PARG inhibitor COH34 is effective in killing BRCA-mutated and olaparib-resistant ovarian and breast cancer cells[1]. For instance, an olaparib-resistant ovarian cancer cell line, SYr12, which harbors a BRCA1 mutation and has lost 53BP1 expression to restore homologous recombination, was found to be sensitive to COH34 treatment, with an EC50 of 1.98 μM[2]. In contrast, this compound has been shown to efficiently kill BRCA-proficient cancer cells, suggesting a potentially broader applicability beyond BRCA-mutant tumors[1]. Another PARG inhibitor, PDD00017273, showed sensitivity in only one out of six tested ovarian cancer cell lines with BRCA1/2 mutations, indicating that the efficacy of PARG inhibitors may be context-dependent[1].

The table below summarizes the conceptual comparison and includes available data for the PARG inhibitor COH34 as a surrogate for demonstrating the potential of this drug class in overcoming PARP inhibitor resistance.

Compound Target Mechanism of Action Reported Efficacy in Olaparib-Resistant Models Cell Line Example (EC50)
This compound PARGPotent and selective inhibitor of PARG, leading to hyper-PARylation.Data not yet available in published literature.Not available.
Olaparib PARP1/2Inhibits PARP catalytic activity and traps PARP on DNA.Ineffective in resistant models (by definition).SYr12 (Olaparib-resistant)
COH34 PARGPotent and selective inhibitor of PARG.Efficiently kills olaparib-resistant ovarian and breast cancer cells[1][2].SYr12 (1.98 μM)[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of PARG inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., PARP inhibitor-sensitive and -resistant lines) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the investigational compound (e.g., this compound, Olaparib, COH34) for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Colony Formation Assay
  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with the desired concentrations of the inhibitors.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

In Vivo Xenograft Studies
  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Drug Administration: Randomize mice into treatment groups and administer the investigational drug (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups.

Visualizing the Mechanisms of Action

Diagrams generated using Graphviz (DOT language) illustrate the distinct and potentially synergistic mechanisms of PARP and PARG inhibitors.

cluster_0 PARP Inhibition in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1 DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes Trapped_PARP Trapped PARP1-DNA Complex PARP->Trapped_PARP is trapped by PARPi PARP Inhibitor (e.g., Olaparib) PARPi->Trapped_PARP Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse causes DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB leads to Cell_Death Cell Death DSB->Cell_Death induces (in HR-deficient cells)

Caption: Mechanism of PARP inhibitors in homologous recombination-deficient cancer cells.

cluster_1 PARG Inhibition PAR Poly(ADP-ribose) (PAR) PARG PARG PAR->PARG is hydrolyzed by PAR_accumulation PAR Accumulation (Hyper-PARylation) PAR->PAR_accumulation leads to PARGi PARG Inhibitor (e.g., this compound) PARGi->PARG inhibits Cellular_Stress Cellular Stress & Dysfunction PAR_accumulation->Cellular_Stress causes Cell_Death Cell Death Cellular_Stress->Cell_Death induces

Caption: Mechanism of PARG inhibitors leading to cancer cell death.

cluster_workflow Experimental Workflow for Efficacy Testing start Start cell_lines Select PARPi-Sensitive & PARPi-Resistant Cell Lines start->cell_lines in_vitro In Vitro Assays (MTT, Colony Formation) cell_lines->in_vitro in_vivo In Vivo Xenograft Model cell_lines->in_vivo data_analysis Data Analysis (IC50, Tumor Growth Inhibition) in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

Comparative Structural Analysis of JA2131 Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of JA2131 and its derivatives, potent inhibitors of Poly(ADP-ribose) glycohydrolase (PARG). This document summarizes their performance, presents supporting experimental data, and details the methodologies for key experiments.

This compound is a selective, small-molecule inhibitor of PARG with an IC50 of 0.4 μM.[1][2] Its chemical scaffold is based on a methylxanthine core, and a library of over 300 derivatives has been generated by modifying the N3, N7, and C8 positions.[3] These modifications have been explored to understand the structure-activity relationship and to optimize the inhibitory activity and other pharmacological properties of these compounds.

Data Presentation: Performance of this compound and Its Derivatives

The following tables summarize the quantitative data available for this compound and its derivatives, focusing on their PARG inhibitory activity and their effects on cancer cell viability.

CompoundModification SitePARG IC50 (µM)Reference
This compoundParent Compound0.4[1][2]
JA2-3Thio-xanthineSub-micromolar[4]
JA2-4Thio-xanthineSub-micromolar[4]
JA2-5MethylxanthineSub-micromolar[4]
PARG-002C8Data not available[3]
PARG-061C8Data not available[3]
PARG-292C8Data not available[3]
PARG-322C8Data not available[3]
PARG-119N7Data not available[3]
PARG-131N7Data not available[3]
Cell LineCompoundCell Viability IC50 (µM)Reference
PC3 (Prostate Cancer)This compound33.05[1]
A172 (Glioblastoma)This compound55.34[1]
MRC-50 (Normal Lung Fibroblast)This compound132[1]

Signaling Pathway and Experimental Workflows

The inhibition of PARG by this compound and its derivatives has significant downstream effects on the DNA damage response pathway. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating these compounds.

PARG_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP Activation & PARylation cluster_2 PARG Activity (Normal Condition) cluster_3 PARG Inhibition by this compound DNA_Strand_Break DNA Strand Break PARP1 PARP1 DNA_Strand_Break->PARP1 activates PAR_chain Poly(ADP-ribose) chain (PARylation) PARP1->PAR_chain synthesizes PARG PARG PAR_chain->PARG targeted by ADP_ribose ADP-ribose PARG->ADP_ribose hydrolyzes to HyperPARylation HyperPARylation PARG->HyperPARylation DNA_Repair DNA Repair & Replication Fork Restart ADP_ribose->DNA_Repair This compound This compound Derivative This compound->PARG inhibits Replication_Fork_Stalling Replication Fork Stalling HyperPARylation->Replication_Fork_Stalling Cell_Death Cancer Cell Death Replication_Fork_Stalling->Cell_Death

Caption: Signaling pathway of PARG inhibition by this compound derivatives.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Structural Biology cluster_3 Data Analysis & SAR Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization PARG_Assay PARG Inhibition Assay (IC50 determination) Characterization->PARG_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Characterization->Cell_Viability Crystallography X-ray Crystallography (Protein-Ligand Complex) Characterization->Crystallography Data_Analysis Data Analysis PARG_Assay->Data_Analysis Cell_Viability->Data_Analysis SAR Structure-Activity Relationship (SAR) Crystallography->SAR Data_Analysis->SAR

References

Safety Operating Guide

Prudent Disposal of JA2131 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for JA2131 necessitates a precautionary approach to its disposal. This guide provides essential safety and logistical information, treating this compound as a hazardous substance to ensure the safety of researchers and compliance with environmental regulations.

In the absence of explicit manufacturer guidelines, laboratory personnel should handle the disposal of this compound with the utmost care, adhering to established protocols for chemical waste management. The following procedures are based on best practices for handling chemicals with unknown toxicological and reactivity profiles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local and federal regulations.

Key Physicochemical Properties of this compound

A summary of the quantitative data available for this compound is presented below. These properties should be considered when preparing the compound for disposal.

PropertyValueSource
Molecular Formula C13H19N5O2S2[1]
Molecular Weight 341.45 g/mol [1]
Appearance White to off-white solid[1]
Solubility (in vitro) ~12.5 mg/mL in DMSO[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1][2]

Detailed Disposal Protocol for this compound

The following step-by-step methodology should be followed for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn to minimize exposure. This includes:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Dispose of contaminated items such as weigh boats, pipette tips, and gloves in a dedicated, sealed plastic bag or container clearly labeled as "this compound Solid Waste."

  • Liquid Waste (DMSO Solutions):

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).

    • Since this compound is often dissolved in DMSO, this waste stream should be labeled as "Halogen-Free Organic Solvent Waste containing this compound."

    • Never mix this waste with aqueous or halogenated solvent waste streams.

  • Contaminated Labware:

    • Glassware should be decontaminated by rinsing with a suitable solvent (such as ethanol or acetone) three times.

    • The rinsate must be collected and disposed of as hazardous liquid waste.[3]

    • After triple-rinsing, the glassware can typically be washed and reused. Disposable plastics that cannot be effectively decontaminated should be disposed of as solid waste.

Labeling and Storage of Waste

Proper labeling and storage are essential for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent (if applicable, e.g., DMSO), and the approximate concentration or quantity.[4] Do not use abbreviations or chemical formulas.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • Ensure all waste containers are tightly sealed to prevent leaks or evaporation.[3]

    • Store waste in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential spills.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[5]

Arranging for Professional Disposal

Laboratory-generated hazardous waste must be disposed of through a licensed professional service.

  • Contact EHS: Once a waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[5]

  • Documentation: Complete any required waste disposal forms or tags provided by your EHS office. This documentation is crucial for tracking the waste from "cradle-to-grave" as required by regulations like the Resource Conservation and Recovery Act (RCRA).[6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final removal from the laboratory.

JA2131_Disposal_Workflow A Waste Generation (Solid, Liquid, Contaminated Labware) C Segregate Waste Streams A->C B Wear Appropriate PPE B->A D Solid Waste Collection C->D Solids & Contaminated Disposables E Liquid Waste Collection (e.g., in DMSO) C->E Solutions F Decontaminate Reusable Labware (Triple Rinse) C->F Reusable Glassware H Label Waste Container Correctly 'Hazardous Waste - this compound' D->H E->H G Collect Rinsate as Liquid Waste F->G G->E I Store in Secondary Containment in Satellite Accumulation Area H->I J Contact EHS for Waste Pickup I->J K Complete Waste Disposal Documentation J->K L Professional Disposal K->L

Caption: Logical workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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